4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine
Description
Properties
IUPAC Name |
[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-12-13-10(14-7)9-4-2-8(6-11)3-5-9/h2-5H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNUQIHHPTZLSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652778 | |
| Record name | 1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946409-19-4 | |
| Record name | 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946409-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The 1,3,4-Oxadiazole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole ring, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties contribute to a remarkable versatility, enabling the development of a wide array of biologically active compounds.[1] This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of 1,3,4-oxadiazole derivatives, offering field-proven insights for researchers and drug development professionals. The inherent stability of the 1,3,4-oxadiazole ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, makes it an attractive pharmacophore for designing novel therapeutic agents.[2]
Synthetic Strategies: Building the 1,3,4-Oxadiazole Core
The construction of the 1,3,4-oxadiazole ring can be achieved through several reliable synthetic routes. The choice of a particular method often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Protocol 1: Cyclodehydration of N,N'-Diacylhydrazines
One of the most common and robust methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of N,N'-diacylhydrazines. This reaction is typically facilitated by a dehydrating agent.
Step-by-Step Methodology:
-
Synthesis of N,N'-Diacylhydrazine: React an acid chloride with hydrazine hydrate to form the symmetrical N,N'-diacylhydrazine derivative.[3]
-
Cyclization: Add a dehydrating agent such as phosphorus oxychloride (POCl₃) to the N,N'-diacylhydrazine.[3][4]
-
Reaction Conditions: Reflux the reaction mixture. The reaction time will vary depending on the specific substrates used.
-
Work-up and Purification: After completion of the reaction (monitored by Thin Layer Chromatography), the excess dehydrating agent is removed, and the product is isolated and purified, often by recrystallization.
Causality Behind Experimental Choices: Phosphorus oxychloride is a powerful dehydrating agent that facilitates the intramolecular cyclization by activating the carbonyl oxygen, making it a good leaving group. The reflux condition provides the necessary energy to overcome the activation barrier of the reaction.
Protocol 2: One-Pot Synthesis from Carboxylic Acids and Acylhydrazides
A more direct and efficient approach involves the one-pot synthesis from a carboxylic acid and an acylhydrazide.
Step-by-Step Methodology:
-
Reaction Setup: In a suitable solvent, combine the carboxylic acid, acylhydrazide, and a coupling reagent/dehydrating agent. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[4][5]
-
Reaction Conditions: The reaction is typically carried out at an elevated temperature to drive the cyclization.
-
Work-up and Purification: Upon completion, the reaction mixture is worked up to remove the reagents and byproducts, followed by purification of the desired 1,3,4-oxadiazole derivative.
Causality Behind Experimental Choices: This one-pot method is advantageous as it avoids the isolation of the intermediate diacylhydrazine, thereby saving time and improving overall efficiency. The choice of the dehydrating agent can influence the reaction conditions and yields.
General Synthesis Workflow Diagram:
Caption: General synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles.
Diverse Biological Activities of 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole scaffold is a versatile building block for the development of therapeutic agents with a broad spectrum of biological activities.[2][6]
Antimicrobial Activity
The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. 1,3,4-Oxadiazole derivatives have demonstrated significant potential in this area, exhibiting activity against a wide range of bacteria and fungi.[7]
Mechanism of Action: The antimicrobial mechanism of 1,3,4-oxadiazoles can vary depending on the specific derivative. Some compounds have been shown to inhibit essential microbial enzymes. For instance, certain derivatives act as inhibitors of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi.[7]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a suitable growth medium in a microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
| Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| Nitro-substituted 1,3,4-oxadiazole-1,3,4-thiadiazole | Candida strains | 0.78–3.12 | [7] |
| Various 1,3,4-oxadiazoles | Staphylococcus aureus | ≥62.5 | [8] |
Anticancer Activity
Cancer remains a leading cause of mortality worldwide, and the development of novel anticancer agents with improved efficacy and reduced side effects is a critical area of research. 1,3,4-Oxadiazole derivatives have shown promising anticancer activity against various cancer cell lines.[9][10]
Mechanism of Action: The anticancer effects of 1,3,4-oxadiazoles are often multifactorial. Some derivatives have been found to act as tubulin polymerization inhibitors, arresting the cell cycle at the G2/M phase.[2][11] Others have been shown to target specific signaling pathways, such as the NF-κB pathway, which is often dysregulated in cancer.[12] Additionally, inhibition of enzymes like histone deacetylases (HDACs) and topoisomerases has been reported.[13]
Anticancer Signaling Pathway Diagram:
Caption: Simplified anticancer mechanisms of 1,3,4-oxadiazole derivatives.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Diphenylamine-possessing 1,3,4-oxadiazoles | HT29 (Colon) | 1.3 - 2.0 | [9] |
| Trimethoxy-substituted 1,3,4-oxadiazole-2-thione | MCF-7 (Breast) | 7.52 | [11] |
| Trimethoxy-substituted 1,3,4-oxadiazole-2-thione | HepG2 (Liver) | 12.01 | [11] |
| Trimethoxy-substituted 1,3,4-oxadiazole-2-thione | HL-60 (Leukemia) | 9.7 | [11] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. 1,3,4-Oxadiazole derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[14]
Mechanism of Action: Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX-1 and COX-2. Selective COX-2 inhibitors are desirable as they are associated with fewer gastrointestinal side effects. Several 2,5-diaryl-1,3,4-oxadiazoles have been identified as selective COX-2 inhibitors.[14]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Wistar rats are commonly used for this assay.
-
Compound Administration: The test compound or a standard anti-inflammatory drug is administered to the animals.
-
Induction of Inflammation: A subcutaneous injection of carrageenan is given into the sub-plantar region of the rat's hind paw to induce localized inflammation.
-
Measurement of Paw Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of paw edema is calculated by comparing the paw volume of the treated group with that of the control group.[15][16]
| Compound/Derivative | In Vivo Model | Edema Inhibition (%) | Reference |
| Flurbiprofen-based oxadiazole derivative | Carrageenan-induced paw edema | 88.33 | [15] |
| 2,5-diaryl-1,3,4-oxadiazoles | Carrageenan-induced paw edema | Superior to celecoxib | [14] |
Anticonvulsant Activity
Epilepsy is a neurological disorder characterized by recurrent seizures. Several 1,3,4-oxadiazole derivatives have shown promising anticonvulsant activity in preclinical models.[17][18]
Mechanism of Action: A key mechanism underlying the anticonvulsant activity of some 1,3,4-oxadiazole derivatives is their interaction with the GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system. These compounds can act as positive allosteric modulators, enhancing the inhibitory effects of GABA.[17][19]
Experimental Protocol: Maximal Electroshock (MES) Test
-
Animal Model: Mice are typically used for this screening test.
-
Compound Administration: The test compound is administered to the animals.
-
Induction of Seizure: A maximal electroshock is delivered through corneal electrodes to induce a tonic-clonic seizure.
-
Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Determination of ED₅₀: The dose of the compound that protects 50% of the animals from the tonic hind limb extension is determined as the ED₅₀.[17][18]
| Compound/Derivative | Animal Model | ED₅₀ (mg/kg) | Reference |
| 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one | MES test in mice | 8.9 | [17] |
| 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one | scPTZ test in mice | 10.2 | [17] |
Clinically Relevant 1,3,4-Oxadiazole-Containing Drugs
The therapeutic potential of the 1,3,4-oxadiazole scaffold is underscored by the number of drugs containing this moiety that have reached the market. A notable example is Raltegravir , an antiretroviral drug used in the treatment of HIV infection. Raltegravir functions as an integrase inhibitor, preventing the integration of the viral DNA into the host genome, a critical step in the HIV life cycle.[6] Clinical studies have demonstrated its efficacy in reducing viral load.[6] Other examples include Zibotentan , an anticancer agent, and Tiodazosin , an antihypertensive drug.[2]
Future Perspectives and Conclusion
References
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022-04-08). Available from: [Link]
-
Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor. (2020-11-15). Available from: [Link]
-
A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU Tetrahedron. (n.d.). Available from: [Link]
-
Synthesis of 1,3,4-oxadiazoles. (n.d.). Available from: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING By NG YU XUAN A project report submitted to the Depar. (n.d.). Available from: [Link]
-
1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021-10-21). Available from: [Link]
-
Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents. (n.d.). Available from: [Link]
-
In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. (2025-08-09). Available from: [Link]
-
1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities. (n.d.). Available from: [Link]
-
In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. (n.d.). Available from: [Link]
-
(PDF) Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. (2024-06-18). Available from: [Link]
-
Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. (n.d.). Available from: [Link]
-
Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor. (2025-08-06). Available from: [Link]
-
2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents. (2025-08-06). Available from: [Link]
-
Novel 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazi. (2021-11-02). Available from: [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (n.d.). Available from: [Link]
-
Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022-11-09). Available from: [Link]
-
A Quantitative Structure-Antioxidant Relationship (QSAR) model for 1,3,4- oxadiazole derivatives using PLS regression. (2019-10-08). Available from: [Link]
-
Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. (n.d.). Available from: [Link]
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). Available from: [Link]
-
Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. (2024-06-18). Available from: [Link]
-
Structure of clinically useful drugs containing 1,3,4-oxadiazole scaffold. (n.d.). Available from: [Link]
-
Minimum inhibition concentration (MIC) of 1,3,4-oxadiazoles 5 and 6... (n.d.). Available from: [Link]
-
2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents. (n.d.). Available from: [Link]
-
Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives. (n.d.). Available from: [Link]
-
Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents. (n.d.). Available from: [Link]
-
Novel 2-substituted-5-(4-chloro-2-phenoxy)phenyl-1,3,4-oxadiazole derivatives, ligands of GABAA/benzodiazepine receptor complex: Design, synthesis, radioligand binding assay, and pharmacological evaluation. (n.d.). Available from: [Link]
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). Available from: [Link]
-
Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. (n.d.). Available from: [Link]
-
In vivo anti-inflammatory activity by carrageenan induced hind paw... (n.d.). Available from: [Link]
-
Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. (n.d.). Available from: [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Available from: [Link]
-
Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. (n.d.). Available from: [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (n.d.). Available from: [Link]
-
Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. (n.d.). Available from: [Link]
-
Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (n.d.). Available from: [Link]
-
Design and synthesis of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles as selective COX-2 inhibitors with potent anti-inflammatory activity. (2014-06-10). Available from: [Link]
-
Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. (n.d.). Available from: [Link]
-
Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors. (2023-02-08). Available from: [Link]
-
Synthesis of 1,3,4-oxadiazoles derivatives with antidepressant activity and their binding to the 5-HT1A receptor. (2020-08-20). Available from: [Link]
-
(PDF) Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. (2020-05-08). Available from: [Link]
-
Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. (2021-03-08). Available from: [Link]
Sources
- 1. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. mdpi.com [mdpi.com]
- 4. eprints.utar.edu.my [eprints.utar.edu.my]
- 5. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives | MDPI [mdpi.com]
- 11. 1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4- d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. thieme-connect.de [thieme-connect.de]
- 19. Novel 2-substituted-5-(4-chloro-2-phenoxy)phenyl-1,3,4-oxadiazole derivatives, ligands of GABAA/benzodiazepine receptor complex: Design, synthesis, radioligand binding assay, and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The 1,3,4-Oxadiazole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole ring, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, has emerged as a cornerstone in medicinal chemistry. Its unique physicochemical properties and versatile biological activities have established it as a "privileged scaffold" in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of 1,3,4-oxadiazole containing compounds, from their synthesis and chemical characteristics to their diverse pharmacological applications and the underlying mechanisms of action.
The 1,3,4-Oxadiazole Core: Physicochemical Properties and Significance
The 1,3,4-oxadiazole moiety is a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. Its planar structure and the presence of heteroatoms facilitate interactions with various biological targets through hydrogen bonding, dipole-dipole interactions, and π-π stacking. The toxophoric –N=C–O– linkage is a key contributor to its potent pharmacological activity, enabling interactions with nucleophilic centers in biological systems[1][2].
Synthetic Strategies for 1,3,4-Oxadiazole Derivatives
A variety of synthetic routes have been developed for the construction of the 1,3,4-oxadiazole ring, ranging from classical cyclodehydration reactions to modern, more environmentally friendly methods.
Classical Methods: Cyclodehydration of Diacylhydrazines
One of the most common and established methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines. This reaction is typically carried out using dehydrating agents such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or trifluoromethanesulfonic anhydride.[3]
Experimental Protocol: Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole via Cyclodehydration
-
Preparation of 1,2-Dibenzoylhydrazine: To a solution of benzoyl hydrazine (1 mmol) in a suitable solvent like pyridine or dichloromethane, add benzoyl chloride (1.1 mmol) dropwise at 0°C. Stir the reaction mixture at room temperature for 4-6 hours.
-
Cyclodehydration: Add phosphorus oxychloride (3-5 equivalents) to the 1,2-dibenzoylhydrazine obtained in the previous step. Heat the mixture to reflux for 2-4 hours.
-
Work-up: After cooling, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Purification: The precipitated solid is filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol to afford the pure 2,5-diphenyl-1,3,4-oxadiazole.
Oxidative Cyclization of Acylhydrazones
Another widely used method involves the oxidative cyclization of N-acylhydrazones, which can be prepared by the condensation of aldehydes with acid hydrazides. Various oxidizing agents can be employed for this transformation.
Modern and Greener Synthetic Approaches
In recent years, there has been a shift towards the development of more sustainable and efficient synthetic methodologies. These include microwave-assisted synthesis, the use of ionic liquids as catalysts, and visible-light photoredox catalysis.[3] Mechanochemical synthesis, which involves reactions in the solid state with minimal or no solvent, has also emerged as an environmentally benign alternative.[4]
Diagram: Key Synthetic Pathways to 1,3,4-Oxadiazoles
Caption: Major synthetic routes to the 1,3,4-oxadiazole core.
Pharmacological Applications of 1,3,4-Oxadiazole Containing Compounds
The versatility of the 1,3,4-oxadiazole scaffold has led to its incorporation into a wide array of therapeutic agents with diverse biological activities.[3][5][6][7][8]
Anticancer Activity
Numerous 1,3,4-oxadiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of enzymes like matrix metalloproteinases (MMPs) and glycogen synthase kinase-3β (GSK-3β).[9][10] Some compounds induce apoptosis and cause cell cycle arrest in cancer cells. For instance, certain 2,5-disubstituted 1,3,4-oxadiazoles have shown significant cytotoxicity against human lung cancer (A549) and rat glioma (C6) cell lines.[9]
Table: Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| 4h | A549 | <0.14 | MMP-9 inhibition, G0/G1 cell cycle arrest | [9] |
| 4f | A549 | 1.59 | Apoptosis induction, mitochondrial membrane depolarization, caspase-3 activation | [9] |
| 4g | C6 | 8.16 | Antiproliferative | [9] |
| Zibotentan | - | - | Endothelin receptor antagonist | [2] |
Antimicrobial and Antifungal Activity
The 1,3,4-oxadiazole nucleus is a common feature in many antimicrobial and antifungal agents. These compounds can combat a range of pathogens, including bacteria like Staphylococcus aureus and Escherichia coli, and fungi.[6] The mechanism of action often involves the disruption of microbial cell walls or the inhibition of essential enzymes. Indole derivatives containing a double 1,3,4-oxadiazole unit have shown efficacy against plant pathogens like Xanthomonas oryzae.[11]
Antiviral Activity
A prominent example of a 1,3,4-oxadiazole-containing drug is Raltegravir , an antiretroviral medication used to treat HIV/AIDS.[11] Raltegravir functions as an integrase inhibitor, preventing the viral DNA from integrating into the host cell's genome, a crucial step in the HIV replication cycle.[11]
Diagram: Mechanism of Action of Raltegravir
Caption: Raltegravir inhibits the HIV integrase enzyme.
Other Biological Activities
Beyond the aforementioned applications, 1,3,4-oxadiazole derivatives have demonstrated a broad spectrum of other pharmacological effects, including:
-
Anti-inflammatory and Analgesic: Modulating inflammatory pathways to reduce pain and inflammation.[5]
-
Antihypertensive: Acting as adrenergic receptor antagonists to lower blood pressure, as seen with Tiodazosin.[2][11]
-
Anticonvulsant: Showing potential in the management of seizures.[6]
-
Anti-diabetic: Exhibiting inhibitory effects on enzymes involved in glucose metabolism.[12]
Structure-Activity Relationship (SAR) Studies
The biological activity of 1,3,4-oxadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic profile of these compounds. For example, in a series of antibacterial oxadiazoles, systematic modification of substituents led to the identification of compounds with potent in vitro activity and favorable pharmacokinetic properties.[13] Similarly, for GSK-3β inhibitors, specific substitutions on the phenyl and benzimidazole rings attached to the oxadiazole core were found to be critical for high inhibitory activity.[10]
Conclusion and Future Perspectives
The 1,3,4-oxadiazole scaffold continues to be a highly valuable and versatile platform in drug discovery and development.[14] Its favorable physicochemical properties and broad range of biological activities make it an attractive starting point for the design of new therapeutic agents. Future research will likely focus on the development of more efficient and sustainable synthetic methods, the exploration of novel biological targets, and the use of computational tools to guide the rational design of next-generation 1,3,4-oxadiazole-based drugs with enhanced efficacy and safety profiles.
References
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022-04-08). Applied Sciences. [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2022-09-21). ACS Omega. [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2024-05-01). Polycyclic Aromatic Compounds. [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022-07-28). Biointerface Research in Applied Chemistry. [Link]
-
A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2023-12-20). ResearchGate. [Link]
-
Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]
-
Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. Journal of University of Shanghai for Science and Technology. [Link]
-
Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. (2020-12-21). Current Chinese Chemistry. [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2025-05-03). ACS Omega. [Link]
-
Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024-10-16). AIMS Press. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2025-10-13). Applied Sciences. [Link]
-
Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. (2019-12-12). ACS Medicinal Chemistry Letters. [Link]
-
Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. (2009-03-01). Bioorganic & Medicinal Chemistry. [Link]
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (2022-04-26). Molecules. [Link]
-
Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022-12-05). Journal of Taibah University Medical Sciences. [Link]
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 6. jchemrev.com [jchemrev.com]
- 7. jusst.org [jusst.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Novel Oxadiazole Benzylamines
Introduction: The Strategic Importance of the 1,3,4-Oxadiazole Scaffold in Modern Drug Discovery
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its unique electronic properties and structural rigidity make it a "privileged scaffold," meaning it can bind to a wide range of biological targets. Compounds incorporating this moiety have demonstrated a vast spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, antiviral, and antidiabetic properties.[1][2][3][4] One of the key reasons for its prevalence in drug design is its role as a bioisostere for amide and ester functional groups.[1][5][6] Bioisosteric replacement is a powerful strategy where one functional group is replaced by another with similar physical and chemical properties to enhance the compound's potency, selectivity, or pharmacokinetic profile.[7][8] The oxadiazole ring, being hydrolytically and metabolically stable, often improves the drug-like properties of a lead compound.[6][9][10]
This guide provides a comprehensive overview of the design, synthesis, and evaluation of a novel class of compounds: oxadiazole benzylamines. By coupling the versatile 1,3,4-oxadiazole core with a diverse range of benzylamine substituents, we aim to generate a chemical library with the potential for potent and selective biological activity. This document will detail the strategic rationale, provide robust and validated experimental protocols, and outline the workflow for biological screening and structural analysis.
Part 1: Design and Retrosynthetic Strategy
The fundamental design of our target molecules involves a 2,5-disubstituted 1,3,4-oxadiazole core. One substituent (R1) will be a variable aromatic or heteroaromatic group, while the other (R2) will be a benzylamine moiety, allowing for systematic exploration of the chemical space.
The retrosynthetic analysis reveals a convergent synthetic strategy. The central 1,3,4-oxadiazole ring can be constructed from a carboxylic acid and a corresponding acid hydrazide. The benzylamine side chain can then be introduced through various coupling or substitution reactions. A key consideration is the efficiency and modularity of the synthetic route, allowing for the rapid generation of analogues. Multicomponent reactions (MCRs), such as the Ugi reaction, offer an attractive, atom-economical approach to building complexity in a single step and have been successfully employed for oxadiazole synthesis.[6][11][12][13]
Part 2: Synthetic Methodologies and Experimental Protocols
The synthesis of novel oxadiazole benzylamines can be approached through several reliable methods. A common and effective route involves the cyclization of diacylhydrazines or the reaction of acid hydrazides with various reagents.[4] A particularly robust method involves the dehydrative cyclization of an N-acylhydrazide with a carboxylic acid, often facilitated by reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[3][14][15]
General Synthetic Scheme
The overall workflow for the synthesis is depicted below. This multi-step process begins with commercially available starting materials and proceeds through key intermediates to the final target compounds.
Caption: General workflow for the synthesis of oxadiazole benzylamines.
Protocol 2.1: Synthesis of Aromatic Acid Hydrazides (Intermediate I)
This protocol describes the conversion of a starting aromatic carboxylic acid to its corresponding acid hydrazide, a crucial building block for the oxadiazole ring.
Rationale: The conversion of a carboxylic acid to an acid hydrazide is a two-step process. First, the carboxylic acid is converted to its methyl ester to activate the carbonyl group. This is followed by nucleophilic acyl substitution with hydrazine hydrate. Thionyl chloride (SOCl₂) in methanol is a classic and highly effective method for esterification.
Step-by-Step Protocol:
-
To a solution of the selected aromatic carboxylic acid (1.0 eq) in anhydrous methanol (10 mL/g), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours until TLC analysis indicates the consumption of the starting material.
-
Remove the solvent under reduced pressure.
-
To the resulting crude methyl ester, add hydrazine hydrate (3.0 eq) in ethanol (10 mL/g).
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the pure acid hydrazide.
-
Validation: Confirm the structure using ¹H NMR and Mass Spectrometry. The disappearance of the carboxylic acid proton and the appearance of hydrazide N-H protons in the NMR spectrum, along with the correct molecular ion peak in the mass spectrum, validates the product.
Protocol 2.2: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles (Intermediate II)
This protocol outlines the formation of the core oxadiazole ring through the cyclization of the acid hydrazide with a second carboxylic acid derivative.
Rationale: Phosphorus oxychloride (POCl₃) is a powerful dehydrating agent that facilitates the intramolecular cyclization of the diacylhydrazine intermediate (formed in situ) to the 1,3,4-oxadiazole ring.[14][15] This is a widely used and high-yielding method for this transformation.
Step-by-Step Protocol:
-
In a round-bottom flask, create a mixture of the aromatic acid hydrazide (Intermediate I, 1.0 eq) and a substituted benzoic acid (1.1 eq).
-
Add phosphorus oxychloride (5-10 volumes) slowly at 0 °C.
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) until a precipitate forms.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purification & Validation: Purify the crude product by recrystallization from ethanol or by column chromatography. Characterize the structure using ¹H NMR, ¹³C NMR, and LC-MS to confirm the formation of the oxadiazole ring.[16][17]
Part 3: Structural Elucidation and Characterization
The unambiguous confirmation of the chemical structure of each novel compound is paramount. A combination of spectroscopic techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for determining the molecular structure.[18][19] Specific chemical shifts and coupling constants provide detailed information about the connectivity of atoms. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be used for more complex structures.[14]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the synthesized compounds, confirming their molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The absence of N-H and C=O stretching bands from the hydrazide precursor and the appearance of characteristic C=N and C-O-C stretching bands confirm the formation of the oxadiazole ring.
Table 1: Spectroscopic Data for a Representative Oxadiazole Benzylamine
| Compound ID | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) [M+H]⁺ |
| OXB-001 | [Insert representative structure image] | 7.2-8.1 (m, 9H, Ar-H), 4.5 (s, 2H, CH₂), 3.9 (t, 1H, NH) | 164.8, 163.2 (C=N, oxadiazole), 123.5-140.1 (Ar-C), 45.3 (CH₂) | Calculated: XXX.YYYY, Found: XXX.ZZZZ |
Part 4: Pharmacological Evaluation and Biological Screening
The synthesized library of oxadiazole benzylamines will be screened for various biological activities, with a primary focus on anticancer and antimicrobial properties, as these are commonly associated with the oxadiazole scaffold.[20][21][22][23][24]
Anticancer Activity Screening
The cytotoxicity of the compounds will be evaluated against a panel of human cancer cell lines, such as MCF-7 (breast), A549 (lung), and HT-29 (colon).[20][25]
Caption: Workflow for in vitro anticancer activity screening (MTT/Resazurin Assay).
Protocol 4.1: In Vitro Cytotoxicity MTT Assay
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This allows for the quantitative determination of cell viability.
Step-by-Step Protocol:
-
Seed cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Treat the cells with different concentrations of the compounds and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) using non-linear regression analysis.[20][24][26]
Antimicrobial Activity Screening
The antimicrobial potential of the compounds will be assessed against a panel of pathogenic bacteria and fungi using standard methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC).[27][28][29]
Protocol 4.2: Broth Microdilution for MIC Determination
Rationale: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[27][30] It is widely used for its efficiency and reproducibility.[29]
Step-by-Step Protocol:
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in MHB.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[27] To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is subcultured on agar plates.[30]
Part 5: Structure-Activity Relationship (SAR) Analysis
Once biological data is obtained for a series of analogues, a Structure-Activity Relationship (SAR) analysis is conducted. This involves correlating the changes in the chemical structure of the compounds with their corresponding biological activities.
Caption: Logical relationship in Structure-Activity Relationship (SAR) studies.
Key Questions for SAR Analysis:
-
Effect of R1 Substituents: How do electron-donating versus electron-withdrawing groups on the aromatic ring at position R1 affect activity?
-
Effect of R2 Substituents: What is the impact of substitution patterns (ortho, meta, para) on the benzylamine ring?
-
Lipophilicity and Polarity: How do changes in the overall lipophilicity of the molecule correlate with potency and potential cell permeability?
The insights gained from SAR studies are crucial for the rational design of the next generation of compounds with improved efficacy and selectivity.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to the discovery and synthesis of novel oxadiazole benzylamines. By leveraging established synthetic methodologies and robust biological screening protocols, this research framework enables the efficient exploration of this promising chemical space. The inherent versatility of the 1,3,4-oxadiazole scaffold suggests that the compounds developed through this workflow have significant potential to yield new therapeutic leads. Future work will focus on optimizing the most potent hits identified from the initial screening, conducting further mechanistic studies, and evaluating their efficacy in more advanced preclinical models.
References
-
Jain, A. K., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 18(5), 5564-5592. [Link]
-
Al-Ostoot, F. H., et al. (2024). Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. ACS Omega, 9(8), 9499-9517. [Link]
-
Bassyouni, F. A., et al. (2018). Synthesis, Biological Evaluation and Docking Studies of 1,3,4-Oxadiazole Fused Benzothiazole Derivatives for Anticancer Drugs. Letters in Drug Design & Discovery, 15(10), 1058-1070. [Link]
-
Wurzer, J., et al. (2021). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. RSC Medicinal Chemistry, 12(9), 1533-1542. [Link]
-
Ng, Y. X. (2016). Synthesis and Characterization of 1,3,4-Oxadiazoles Bearing an Indole Ring. UTAR Institutional Repository. [Link]
-
Neochoritis, C. G., et al. (2019). 1,3,4-Oxadiazoles by Ugi-Tetrazole and Huisgen Reaction. Organic Letters, 21(18), 7523-7527. [Link]
-
Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-273. [Link]
-
Gomha, S. M., et al. (2019). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules, 24(16), 2969. [Link]
-
Shafiee, A., et al. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 68(47), 9607-9611. [Link]
-
Kumar, R., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules, 28(24), 8089. [Link]
-
Gzella, A. K., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2426. [Link]
-
Shaabani, A., et al. (2010). Novel One-Pot, Four-Component Condensation Reaction: An Efficient Approach for the Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives by a Ugi-4CR/aza-Wittig Sequence. Organic Letters, 12(14), 3230-3233. [Link]
-
Kumar, S., et al. (2020). 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. Journal of the Indian Chemical Society, 97(11), 2137-2151. [Link]
-
Neochoritis, C. G., et al. (2019). 1,3,4-Oxadiazoles by Ugi-Tetrazole and Huisgen Reaction. Organic Letters, 21(18), 7523-7527. [Link]
-
Kumar, V., et al. (2024). A Comprehensive Review: Synthesis and Pharmacological Activities of 1,3,4-Oxadiazole Hybrid Scaffolds. Current Organic Chemistry, 28. [Link]
-
Wurzer, J., et al. (2021). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. RSC Medicinal Chemistry, 12(9), 1533-1542. [Link]
-
Reddy, T. S., et al. (2019). Design, synthesis, anticancer activity and molecular docking studies of new benzimidazole derivatives bearing 1,3,4-oxadiazole moieties as potential thymidylate synthase inhibitors. RSC Advances, 9(12), 6563-6574. [Link]
-
Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
-
Schmidt, F., et al. (2017). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 409(19), 4615-4625. [Link]
-
Singh, A., et al. (2023). A Review on 1,3,4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties. European Chemical Bulletin, 12(Special Issue 4), 255-280. [Link]
-
Pinto, D. C. G. A., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 2007, 397-475. [Link]
-
Wang, Y., et al. (2024). One-Step Construction of 1,3,4-Oxadiazoles with Anticancer Activity from Tertiary Amines via a Sequential Copper(I)-Catalyzed Oxidative Ugi/aza-Wittig Reaction. Molecules, 29(6), 1298. [Link]
-
Al-Shabib, N. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. Acta Microbiologica et Immunologica Hungarica, 71(1), 1-13. [Link]
-
Biskup, I., et al. (2024). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Plants, 13(19), 2784. [Link]
-
Kumar, D., et al. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. Journal of the Iranian Chemical Society, 17(10), 2533-2553. [Link]
-
Neochoritis, C. G., et al. (2019). 1,3,4-Oxadiazoles by Ugi-Tetrazole and Huisgen Reaction. Organic Letters, 21(18), 7523-7527. [Link]
-
WOAH. (2021). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH Terrestrial Manual. [Link]
-
Kumar, A., et al. (2018). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Pharmaceuticals, 11(3), 64. [Link]
-
Pinto, D. C. G. A., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry. [Link]
-
ResearchGate. (n.d.). Bioisosteric replacement in linezolid. [Link]
-
Zhang, Y., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. ACS Omega, 7(10), 8497-8502. [Link]
-
Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
-
Liu, Y., et al. (2024). Antioxidant Activity of Maillard Reaction Products in Dairy Products: Formation, Influencing Factors, and Applications. Foods, 13(13), 2095. [Link]
-
Cruz, N. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Molecular and Organic Chemistry, 5(6), 113-117. [Link]
Sources
- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review: Synthesis and Pharmacological Activities of 1,3,4-Oxadiazole Hybrid Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. eprints.utar.edu.my [eprints.utar.edu.my]
- 15. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 19. semanticscholar.org [semanticscholar.org]
- 20. Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benthamscience.com [benthamscience.com]
- 22. jchemrev.com [jchemrev.com]
- 23. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 24. Design, synthesis, anticancer activity and molecular docking studies of new benzimidazole derivatives bearing 1,3,4-oxadiazole moieties as potential thymidylate synthase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. akjournals.com [akjournals.com]
- 29. woah.org [woah.org]
- 30. mdpi.com [mdpi.com]
Methodological & Application
Synthesis Protocol for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine: An Application Note for Medicinal Chemistry and Drug Development
Abstract
This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine, a valuable building block in medicinal chemistry. The 1,3,4-oxadiazole moiety is a recognized privileged structure in drug discovery, and its combination with a benzylamine functional group offers a versatile scaffold for the development of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline, but also the scientific rationale behind the chosen synthetic strategy and methodologies. The protocol is designed to be self-validating, with clear instructions for the synthesis, purification, and characterization of all intermediates and the final product.
Introduction
The 1,3,4-oxadiazole ring is a five-membered heterocyclic system that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and diverse biological activities. Compounds incorporating this scaffold have demonstrated a wide range of therapeutic effects, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The stability of the oxadiazole ring to metabolic degradation makes it an attractive isostere for ester and amide functionalities, often leading to improved pharmacokinetic profiles of drug candidates.
The target molecule, this compound, combines this important heterocycle with a benzylamine moiety. The primary amine of the benzylamine group serves as a key handle for further functionalization, allowing for the facile introduction of various substituents to explore structure-activity relationships (SAR). This makes the title compound a crucial intermediate for the synthesis of compound libraries in the pursuit of new drug leads.
This document outlines a reliable and reproducible four-step synthetic route starting from commercially available methyl 4-cyanobenzoate. The synthesis involves the formation of a key acylhydrazide intermediate, followed by acetylation, cyclodehydration to form the 1,3,4-oxadiazole ring, and a final reduction of the nitrile group to yield the desired benzylamine.
Overall Synthetic Scheme
Caption: Overall synthetic workflow for this compound.
Materials and Methods
Materials and Instrumentation
All reagents and solvents were purchased from commercial suppliers and used without further purification, unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer. Mass spectrometry data was obtained using an ESI-MS instrument.
| Reagent/Solvent | Supplier | Grade |
| Methyl 4-cyanobenzoate | Sigma-Aldrich | 99% |
| Hydrazine Hydrate | Sigma-Aldrich | 98% |
| Ethanol | Fisher Scientific | Anhydrous |
| Acetic Anhydride | Acros Organics | 99% |
| Pyridine | Sigma-Aldrich | Anhydrous, 99.8% |
| Phosphorus Oxychloride (POCl₃) | Alfa Aesar | 99% |
| Raney® Nickel (slurry in water) | Sigma-Aldrich | - |
| Methanol | Fisher Scientific | ACS Grade |
| Ammonia solution (28-30%) | Fisher Scientific | Certified ACS |
| Dichloromethane (DCM) | Fisher Scientific | ACS Grade |
| Ethyl Acetate | Fisher Scientific | ACS Grade |
| Hexanes | Fisher Scientific | ACS Grade |
Experimental Protocols
Step 1: Synthesis of 4-Cyanobenzohydrazide
Rationale: This step involves the nucleophilic acyl substitution of the methyl ester with hydrazine hydrate to form the corresponding acylhydrazide. Ethanol is used as a solvent due to its ability to dissolve both reactants and its relatively high boiling point for reflux conditions.
Protocol:
-
To a solution of methyl 4-cyanobenzoate (10.0 g, 62.1 mmol) in ethanol (100 mL) in a 250 mL round-bottom flask, add hydrazine hydrate (6.0 mL, 124.2 mmol, 2.0 equiv).
-
Heat the reaction mixture to reflux and stir for 4 hours. Monitor the reaction progress by TLC (50% ethyl acetate in hexanes).
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure to approximately 30 mL.
-
Pour the concentrated mixture into ice-cold water (100 mL) with stirring.
-
Collect the resulting white precipitate by vacuum filtration, wash with cold water (3 x 20 mL), and dry under vacuum to afford 4-cyanobenzohydrazide as a white solid.
Step 2: Synthesis of N'-Acetyl-4-cyanobenzohydrazide
Rationale: This step introduces the acetyl group that will form the methyl-substituted part of the oxadiazole ring. Acetic anhydride is a potent acetylating agent, and pyridine is used as a base to neutralize the acetic acid byproduct and catalyze the reaction. The reaction is initiated at a low temperature to control the exothermicity.
Protocol:
-
Suspend 4-cyanobenzohydrazide (8.0 g, 49.6 mmol) in pyridine (50 mL) in a 250 mL round-bottom flask and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (7.0 mL, 74.4 mmol, 1.5 equiv) dropwise to the stirred suspension, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-cold water (200 mL) with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield N'-acetyl-4-cyanobenzohydrazide as a white solid.
Step 3: Synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzonitrile
Rationale: This is a dehydrative cyclization reaction to form the 1,3,4-oxadiazole ring. Phosphorus oxychloride (POCl₃) is a powerful dehydrating agent that facilitates the intramolecular cyclization of the diacylhydrazine intermediate.[1] The reaction is performed under reflux to provide the necessary thermal energy for the transformation.
Protocol:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a gas trap, add N'-acetyl-4-cyanobenzohydrazide (5.0 g, 24.6 mmol).
-
Carefully add phosphorus oxychloride (POCl₃, 15 mL) to the flask.
-
Heat the mixture to reflux and stir for 3 hours. The solid will gradually dissolve.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice (200 g) in a large beaker with constant stirring in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzonitrile as a crystalline solid.
Step 4: Synthesis of this compound
Rationale: The final step is the reduction of the nitrile group to a primary amine. Catalytic hydrogenation using Raney® Nickel is an effective method for this transformation.[2] The addition of ammonia to the methanolic solution helps to suppress the formation of secondary amine byproducts.
Protocol:
-
To a solution of 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzonitrile (2.0 g, 10.8 mmol) in methanol (50 mL) containing 10% (v/v) of 28-30% aqueous ammonia, add a slurry of Raney® Nickel (approximately 0.5 g) in water.
-
Hydrogenate the mixture in a Parr hydrogenator at 50 psi of H₂ pressure at room temperature for 6 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to afford This compound as a solid.
Characterization of Intermediates and Final Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (δ, ppm) | Expected MS (m/z) |
| 4-Cyanobenzohydrazide | C₈H₇N₃O | 161.16 | 9.8 (s, 1H), 7.9 (d, 2H), 7.8 (d, 2H), 4.6 (br s, 2H) | 162.1 [M+H]⁺ |
| N'-Acetyl-4-cyanobenzohydrazide | C₁₀H₉N₃O₂ | 203.20 | 10.5 (s, 1H), 9.9 (s, 1H), 7.9 (d, 2H), 7.8 (d, 2H), 2.0 (s, 3H) | 204.1 [M+H]⁺ |
| 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzonitrile | C₁₀H₇N₃O | 185.18 | 8.1 (d, 2H), 7.8 (d, 2H), 2.6 (s, 3H) | 186.1 [M+H]⁺ |
| This compound | C₁₀H₁₁N₃O | 189.22 | 7.9 (d, 2H), 7.4 (d, 2H), 3.9 (s, 2H), 2.5 (s, 3H), 1.9 (br s, 2H) | 190.1 [M+H]⁺ |
Safety and Handling
Hydrazine Hydrate:
-
Hazards: Toxic, corrosive, and a suspected carcinogen.[3][4] It can cause severe skin and eye burns. Inhalation of vapors can be fatal.
-
Precautions: Always handle hydrazine hydrate in a well-ventilated chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Have an emergency eyewash and shower readily available.
Phosphorus Oxychloride (POCl₃):
-
Hazards: Highly corrosive and reacts violently with water. It can cause severe burns to the skin, eyes, and respiratory tract.
-
Precautions: Handle POCl₃ in a chemical fume hood. Wear appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a lab coat. Ensure that all glassware is dry before use. Quench any residual POCl₃ with care, preferably by slowly adding it to a large volume of ice.
Raney® Nickel:
-
Hazards: Pyrophoric when dry and may ignite spontaneously in air. It is also a suspected carcinogen.
-
Precautions: Always handle Raney® Nickel as a slurry in water or another solvent. Do not allow it to dry out. The filtration of Raney® Nickel should be done carefully, and the filter cake should not be allowed to become dry.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction | Increase reflux time and monitor by TLC. Ensure a sufficient excess of hydrazine hydrate is used. |
| Incomplete cyclization in Step 3 | Insufficient dehydration | Ensure POCl₃ is of good quality and the reaction is run for the specified time at reflux. |
| Formation of secondary amine in Step 4 | Reaction of the product with the starting material | Ensure a sufficient amount of ammonia is added to the reaction mixture. Maintain a positive hydrogen pressure throughout the reaction. |
Conclusion
The protocol detailed in this application note provides a robust and reproducible method for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can confidently produce this valuable building block for their drug discovery and medicinal chemistry programs. The clear rationale provided for each step, along with the expected characterization data, ensures a high degree of scientific integrity and allows for straightforward implementation in a laboratory setting.
References
- Gao, Q., Liu, S., Wu, X., Zhang, J., & Wu, A. (2015). Direct Annulation of Hydrazides with Methyl Ketones for the Synthesis of 1,3,4-Oxadiazoles. Organic Letters, 17(12), 2960–2963.
- Yu, W., Huang, G., Zhang, Y., Liu, H., Dong, L., Yu, X., Li, Y., & Chang, J. (2013). A Practical and Transition-Metal-Free Oxidative Cyclization of Acylhydrazones to 1,3,4-Oxadiazoles Mediated by Stoichiometric Molecular Iodine. The Journal of Organic Chemistry, 78(20), 10337–10343.
- MDPI. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7805.
-
ResearchGate. (2018). Chemical biology of cyclization reactions by using POCL3. Retrieved from [Link]
- Periodica Polytechnica. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(2), 224-242.
- Google Patents. (n.d.). CN106977420A - A kind of synthetic method of acethydrazide.
-
New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]
- Google Patents. (n.d.). CN1605388A - Process for the preparation of Raney nickel catalysts and their use in the hydrogenation of organic compounds.
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN1605388A - Process for the preparation of Raney nickel catalysts and their use in the hydrogenation of organic compounds - Google Patents [patents.google.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. nj.gov [nj.gov]
- 5. riskmanagement.nd.edu [riskmanagement.nd.edu]
Application Notes and Protocols for the Evaluation of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine as a Potential Carbonic Anhydrase Inhibitor
Introduction: The Therapeutic Potential of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This seemingly simple reaction is fundamental to a vast array of physiological processes, including pH homeostasis, gas transport, and electrolyte secretion.[2] Consequently, the dysregulation of CA activity has been implicated in a range of pathologies. The clinical utility of CA inhibitors is well-established, with applications as anti-glaucoma agents, diuretics, and antiepileptics.[3] More recently, specific CA isoforms, particularly CA IX and XII, have emerged as promising targets in oncology due to their overexpression in hypoxic tumors and their role in facilitating cancer cell survival and proliferation.[4]
The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known for its favorable metabolic stability and its ability to act as a bioisostere for amide and ester functionalities.[5] Derivatives of 1,3,4-oxadiazole have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][5] Notably, several studies have highlighted the potential of 1,3,4-oxadiazole-containing compounds as potent carbonic anhydrase inhibitors.[6][7] This document provides a detailed guide for the synthesis and evaluation of a novel compound, 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzylamine, as a potential inhibitor of various human carbonic anhydrase (hCA) isoforms.
Proposed Synthetic Pathway and Characterization
While a direct synthetic route for this compound is not extensively documented in the public domain, a plausible and efficient synthesis can be proposed based on established methodologies for the formation of 2,5-disubstituted 1,3,4-oxadiazoles. The following protocol outlines a multi-step synthesis starting from commercially available 4-cyanobenzoic acid.
Protocol 1: Synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzonitrile
This step involves the formation of the 1,3,4-oxadiazole ring through the cyclization of an acylhydrazide intermediate.
Materials:
-
4-Cyanobenzoyl chloride
-
Acetic hydrazide
-
Phosphorus oxychloride (POCl₃)
-
Dry pyridine
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Synthesis of N'-acetyl-4-cyanobenzohydrazide:
-
Dissolve acetic hydrazide (1.0 eq) in dry DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.
-
Slowly add 4-cyanobenzoyl chloride (1.05 eq) dissolved in dry DCM to the cooled solution.
-
Add dry pyridine (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N'-acetyl-4-cyanobenzohydrazide.
-
-
Cyclization to 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzonitrile:
-
To the crude N'-acetyl-4-cyanobenzohydrazide, add phosphorus oxychloride (5-10 eq) in a flask equipped with a reflux condenser.
-
Heat the reaction mixture at reflux (approximately 105-110 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzonitrile.
-
Protocol 2: Reduction of the Nitrile to Benzylamine
The final step involves the reduction of the benzonitrile to the corresponding benzylamine. Catalytic hydrogenation is a clean and efficient method for this transformation.[8]
Materials:
-
4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzonitrile
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzonitrile (1.0 eq) in methanol or ethanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 50 psi, but conditions may need optimization) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure and the absence of impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
In Vitro Evaluation of Carbonic Anhydrase Inhibition
The inhibitory activity of this compound should be evaluated against a panel of physiologically relevant human carbonic anhydrase isoforms. Typically, this includes the cytosolic isoforms hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and XII.
Protocol 3: Determination of IC₅₀ and Kᵢ Values
A stopped-flow spectrophotometric assay is the gold standard for measuring the kinetics of CO₂ hydration catalyzed by carbonic anhydrase.
Materials:
-
Recombinant human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, hCA XII)
-
This compound (test compound)
-
Acetazolamide (standard inhibitor)
-
HEPES buffer (20 mM, pH 7.4)
-
Sodium sulfate (Na₂SO₄) or Sodium perchlorate (NaClO₄) for maintaining ionic strength
-
Phenol red (pH indicator)
-
CO₂-saturated water
-
Dimethyl sulfoxide (DMSO) for dissolving the test compound
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and acetazolamide in DMSO.
-
Prepare working solutions by diluting the stock solutions in the assay buffer. The final DMSO concentration in the assay should be kept below 0.5% to avoid interference.
-
Prepare a solution of the CA enzyme in the assay buffer.
-
Prepare a solution of the pH indicator (phenol red) in the assay buffer.
-
Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water for at least 30 minutes.
-
-
Enzyme Inhibition Assay:
-
The assay is performed using a stopped-flow spectrophotometer to measure the initial rates of the CA-catalyzed CO₂ hydration.
-
The reaction is initiated by rapidly mixing the enzyme solution (pre-incubated with the inhibitor for 15 minutes at room temperature) with the CO₂-saturated water containing the pH indicator.
-
The change in absorbance of the phenol red indicator is monitored over time at its maximum absorbance wavelength (around 557 nm).
-
The initial velocity of the reaction is calculated from the linear portion of the absorbance versus time curve.
-
The uncatalyzed rate of CO₂ hydration is measured in the absence of the enzyme and subtracted from the catalyzed rates.
-
A range of inhibitor concentrations is tested to determine the concentration that causes 50% inhibition (IC₅₀).
-
-
Data Analysis:
-
The IC₅₀ values are determined by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The inhibition constant (Kᵢ) can be determined by performing the assay at different substrate (CO₂) concentrations and analyzing the data using the Cheng-Prusoff equation or by constructing a Lineweaver-Burk plot.
-
Expected Data Presentation:
The inhibitory activities of this compound and the standard inhibitor, acetazolamide, should be summarized in a table for easy comparison.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| This compound | Experimental | Experimental | Experimental | Experimental |
| Acetazolamide (Reference) | ~250 | ~12 | ~25 | ~5.8 |
Note: The Kᵢ values for Acetazolamide are approximate and can vary depending on the specific assay conditions.
Cell-Based Assays for Evaluating Cellular Efficacy
While in vitro enzyme inhibition assays are crucial for determining the direct interaction of a compound with its target, cell-based assays provide a more physiologically relevant context to assess its potential therapeutic efficacy.
Protocol 4: Cell Viability Assay in Hypoxic Cancer Cells
Many cancer cells, particularly those in solid tumors, experience hypoxia and overexpress hCA IX. Inhibiting hCA IX can disrupt the pH regulation of these cells, leading to increased intracellular acidification and reduced cell viability.
Materials:
-
Cancer cell line known to overexpress hCA IX under hypoxic conditions (e.g., MDA-MB-231 breast cancer cells, HT-29 colon cancer cells).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound.
-
A positive control inhibitor (e.g., a known cell-permeable CA IX inhibitor).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent.
-
Hypoxia chamber or incubator capable of maintaining low oxygen levels (e.g., 1% O₂).
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Induction of Hypoxia: Place the plates in a hypoxia chamber for 24-48 hours to induce the expression of hCA IX.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and the positive control. Include a vehicle control (DMSO).
-
Incubation: Incubate the treated cells under hypoxic conditions for a further 48-72 hours.
-
Cell Viability Assessment:
-
Add the MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the EC₅₀ (half-maximal effective concentration) for cell viability reduction by plotting the percentage of viability against the logarithm of the compound concentration.
-
Visualizing the Experimental Workflow and Rationale
Diagram 1: Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of the target compound.
Diagram 2: Carbonic Anhydrase Inhibition Assay Logic
Caption: Principle of the stopped-flow spectrophotometric assay.
Diagram 3: Rationale for Cell-Based Hypoxia Assay
Sources
- 1. The image shows a chemical reaction where Phenyl cyanide (Benzonitrile) i.. [askfilo.com]
- 2. mdpi.com [mdpi.com]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06290F [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, carbonic anhydrase inhibition, anticancer activity, and molecular docking studies of 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Cyclodehydration of Acylhydrazides to 1,3,4-Oxadiazoles
Introduction: The 1,3,4-oxadiazole motif is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding. The most direct and common route to this important heterocycle is the cyclodehydration of N-acylhydrazides. While conceptually straightforward—the removal of a water molecule to forge the ring—the reaction is frequently plagued by challenges ranging from low yields to complex side-product formation.
This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals. It is structured to move from foundational principles to specific, actionable solutions for common experimental hurdles.
Part 1: The Reaction Mechanism & Critical Parameters
Understanding the reaction pathway is fundamental to effective troubleshooting. The cyclodehydration of an acylhydrazide does not proceed spontaneously; it requires an activating agent (a dehydrating agent) to convert the carbonyl oxygen into a better leaving group.
The generally accepted mechanism proceeds as follows:
-
Activation: The carbonyl oxygen of the acylhydrazide attacks the electrophilic dehydrating agent (e.g., POCl₃, TsCl, Burgess reagent).
-
Intramolecular Cyclization: The terminal nitrogen's lone pair attacks the now highly electrophilic carbonyl carbon, forming a five-membered ring intermediate (an oxadiazoline).
-
Elimination: A final elimination step, often base-assisted, removes the elements of water and the activating group, resulting in the formation of the aromatic 1,3,4-oxadiazole ring.
Caption: General mechanism for acylhydrazide cyclodehydration.
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right dehydrating agent?
The choice of reagent is the most critical parameter and is highly substrate-dependent. There is no single "best" agent. The selection involves a trade-off between reactivity and the potential for side reactions.
| Reagent Class | Examples | Typical Conditions | Pros | Cons |
| Phosphorus-Based | POCl₃, P₂O₅, PPh₃/I₂ | Reflux, 80-120 °C | High reactivity, inexpensive, widely used. | Harsh, acidic, can be messy to work up, not suitable for sensitive functional groups. |
| Sulfonyl-Based | TsCl, MsCl | Pyridine, 80-110 °C | Milder than POCl₃, good for many substrates. | Can lead to N-sulfonated side products, pyridine can be difficult to remove. |
| Acid Anhydrides | TFAA, Ac₂O | Reflux | Can be effective, relatively simple workup. | Can lead to N-acylation side products, requires high temperatures. |
| Specialty Reagents | Burgess Reagent, XtalFluor-E | Room Temp to 60 °C | Very mild, excellent for sensitive substrates. | Expensive, can be moisture-sensitive. |
Recommendation: Start with a common, robust condition like phosphorus oxychloride (POCl₃) or tosyl chloride (TsCl) in pyridine if your substrate is stable. If these fail or lead to decomposition, move to milder, modern reagents like the Burgess reagent.
Q2: How can I effectively monitor the reaction's progress?
Monitoring can be challenging because the starting material and product can have similar polarities.
-
Thin-Layer Chromatography (TLC): This is the first method to try. Test various solvent systems (e.g., Hexane/Ethyl Acetate, DCM/Methanol) to achieve good separation. Staining with potassium permanganate can help visualize the product, as the oxadiazole ring is often more stable than the hydrazide.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most reliable method. You can track the disappearance of the starting material's mass peak and the appearance of the product's mass peak. This unequivocally confirms conversion.
-
¹H NMR: If the reaction is clean, taking a small aliquot, removing the solvent, and running a quick ¹H NMR can show the disappearance of the N-H protons from the hydrazide and the appearance of new aromatic signals.
Part 3: Detailed Troubleshooting Guide
This section addresses specific experimental failures in a "Problem -> Cause -> Solution" format.
Problem 1: No reaction or very low conversion. Starting material is recovered.
This is one of the most common issues, indicating that the activation energy for the cyclization is not being overcome.
Caption: Troubleshooting flowchart for low reaction conversion.
Detailed Solutions:
-
Cause 1: Dehydrating agent is not strong enough.
-
Explanation: The energy barrier for activating the carbonyl oxygen is too high for the chosen reagent. Aromatic acylhydrazides with electron-withdrawing groups are particularly difficult to activate.
-
Solution: Switch to a more powerful dehydrating agent. If you are using TsCl/pyridine, consider moving to POCl₃. If POCl₃ is causing decomposition, a specialized reagent like the Burgess reagent may provide the necessary reactivity under milder conditions.
-
-
Cause 2: Insufficient heat.
-
Explanation: Cyclodehydration often requires significant thermal energy to drive the intramolecular cyclization and elimination steps.
-
Solution: Ensure your reaction is reaching the target temperature. If using a solvent like acetonitrile (BP: 82 °C), consider switching to a higher boiling one like toluene (BP: 111 °C) or xylene (BP: ~140 °C), or employing microwave irradiation to safely reach higher temperatures for short periods.
-
Problem 2: The reaction is messy, with multiple spots on TLC and a low yield of the desired product.
This indicates that side reactions are occurring faster than or concurrently with the desired cyclization.
-
Cause 1: Substrate decomposition under harsh conditions.
-
Explanation: Reagents like neat POCl₃ at high temperatures can degrade sensitive functional groups on the starting material or product.
-
Solution:
-
Lower the reaction temperature and increase the reaction time.
-
Use POCl₃ in a solvent rather than as the solvent itself.
-
Switch to a milder reagent system entirely, such as TCFH (N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate) or the Burgess reagent, which often work at room temperature.
-
-
-
Cause 2: Formation of dimeric or oligomeric side products.
-
Explanation: If the intermolecular reaction between two acylhydrazide molecules competes with the intramolecular cyclization, side products like N,N'-diacylhydrazines can form.
-
Solution: Employ high-dilution conditions. By running the reaction at a lower concentration (e.g., 0.05 M instead of 0.5 M), you can kinetically favor the intramolecular pathway over the intermolecular one.
-
-
Cause 3: Undesired reaction with the solvent.
-
Explanation: Using pyridine as a base and solvent with reagents like POCl₃ can sometimes lead to the formation of colored byproducts from pyridine itself.
-
Solution: Use pyridine as a stoichiometric base in an inert solvent like dioxane or toluene instead of as the bulk solvent.
-
Problem 3: The reaction appears complete by LC-MS, but I cannot isolate the product after workup.
This is a frustrating but common purification challenge.
-
Cause 1: The oxadiazole product is more polar than expected and is lost in the aqueous phase.
-
Explanation: While heterocyclic, the oxadiazole ring contains two nitrogen and one oxygen atom, which can increase its polarity and water solubility, especially if the R-groups are small or polar.
-
Solution:
-
During aqueous workup, extract with a more polar organic solvent like ethyl acetate or even n-butanol instead of DCM or ether.
-
Saturate the aqueous layer with sodium chloride (brine) to "salt out" the organic product, decreasing its aqueous solubility before extraction.
-
Evaporate the entire reaction mixture to dryness (if possible) and attempt direct purification by column chromatography.
-
-
-
Cause 2: The product is hydrolytically unstable.
-
Explanation: Although generally stable, some oxadiazoles can be sensitive to strongly acidic or basic conditions during workup, leading to ring-opening.
-
Solution: Ensure the workup is performed under neutral or near-neutral conditions. Use a mild bicarbonate solution to neutralize acid, and avoid strong bases like NaOH. Perform the workup at a low temperature (0 °C) to minimize degradation.
-
Part 4: Validated Starting Protocols
These protocols provide a robust starting point for experimentation.
Protocol 1: Cyclodehydration using Phosphorus Oxychloride (POCl₃)
This is a classic, highly effective method for stable substrates.
Caption: Experimental workflow for POCl₃-mediated cyclodehydration.
Step-by-Step Methodology:
-
To the N-acylhydrazide (1.0 eq) in a round-bottom flask equipped with a reflux condenser, add phosphorus oxychloride (5-10 eq) dropwise at 0 °C.
-
Slowly heat the reaction mixture to reflux (typically 90-110 °C) and maintain for 2-6 hours.
-
Monitor the reaction's completion by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature and then to 0 °C in an ice bath.
-
Very carefully and slowly, pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. Caution: Highly exothermic reaction.
-
Neutralize the acidic aqueous solution by the slow addition of a solid base like sodium bicarbonate or a saturated aqueous solution of potassium carbonate until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the pure 1,3,4-oxadiazole.
Protocol 2: Cyclodehydration using Tosyl Chloride (TsCl) in Pyridine
A milder alternative to POCl₃, suitable for a broader range of substrates.
Step-by-Step Methodology:
-
Dissolve the N-acylhydrazide (1.0 eq) in anhydrous pyridine (approx. 0.2 M concentration).
-
Add tosyl chloride (1.2-1.5 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction's completion by TLC or LC-MS.
-
After completion, cool the mixture and pour it into ice water.
-
If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with dilute HCl (to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
References
-
Liaras, K., Fesatidou, M., & Geronikaki, A. (2011). Oxadiazoles and Triazoles as Bioisosteres. Molecules, 16(12), 10244-10280. [Link]
-
Polshettiwar, V., & Varma, R. S. (2008). Greener and rapid access to 2,5-disubstituted 1,3,4-oxadiazoles from 1,2-diacylhydrazines using solid-supported reagents and microwave irradiation. Tetrahedron Letters, 49(20), 397-400. [Link]
-
Brain, C. T., & Paul, J. M. (1999). A new mild method for the conversion of acylhydrazides to 1,3,4-oxadiazoles. Tetrahedron Letters, 40(29), 5341-5342. [Link]
-
El-Gazzar, A. B. A., Gaafar, A. M., & Aly, A. S. (2011). Synthesis and biological activities of novel 1,3,4-oxadiazole and 1,2,4-triazole derivatives. Archiv der Pharmazie, 344(1), 38-47. [Link]
-
Karegoudar, P., Prasad, D. J., Ashok, M., Mahalinga, M., Poojary, B., & Holla, B. S. (2008). Synthesis, antimicrobial and anti-inflammatory activities of some 1,2,4-triazolo[3,4-b]thiadiazoles and 1,2,4-triazolo[3,4-b]thiadiazines. European Journal of Medicinal Chemistry, 43(4), 808-815. [Link]
Technical Support Center: Optimizing N-Alkylation of Benzylamines
Welcome to the technical support center for the N-alkylation of benzylamines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental transformation. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, enabling you to troubleshoot effectively and optimize your reaction conditions with confidence.
The N-alkylation of benzylamines is a cornerstone reaction in medicinal chemistry and materials science. However, its apparent simplicity often masks significant challenges, most notably the propensity for overalkylation. This guide provides a structured approach to overcoming common hurdles through a series of frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the N-alkylation of primary benzylamines to form secondary amines.
Q1: My primary reaction issue is overalkylation. I'm getting significant amounts of the tertiary amine. Why is this happening and how can I stop it?
A1: Understanding the Root Cause and Implementing Strategic Solutions
This is the most frequent challenge in the N-alkylation of primary amines. The core issue is that the product of your first alkylation—the secondary amine—is often more nucleophilic and reactive than your starting primary amine.[1] This creates a "runaway train" effect where the desired product reacts faster with the alkylating agent than the starting material, leading to a mixture of products that can be difficult to separate.[1][2]
Troubleshooting Decision Workflow:
Here is a logical workflow to diagnose and solve overalkylation issues.
Caption: Troubleshooting workflow for overalkylation.
Key Strategies to Suppress Tertiary Amine Formation:
-
Adjust Stoichiometry: The most direct method to favor mono-alkylation is to use a significant excess of the primary benzylamine relative to the alkylating agent. A ratio of 2 to 5 equivalents of the amine is a good starting point.[2][3] This ensures the alkylating agent is more likely to encounter a molecule of the starting material rather than the product.
-
Choice of Base: The base plays a crucial role. Strong, sterically unhindered bases can deprotonate the secondary amine product, increasing its nucleophilicity and promoting the second alkylation.
-
Recommended: Cesium carbonate (Cs₂CO₃) is highly effective at promoting selective mono-N-alkylation.[2][3] Its bulk and solubility properties are believed to create a steric shield around the newly formed secondary amine, hindering a second alkylation event.[3] Potassium carbonate (K₂CO₃) is a less expensive, albeit often less effective, alternative.
-
Use with Caution: Stronger bases like sodium hydride (NaH) or potassium hydroxide (KOH) can accelerate the rate of the second alkylation.
-
-
Control Temperature: For highly reactive alkylating agents like benzyl bromide or methyl iodide, running the reaction at a lower temperature can significantly improve selectivity.[4] While this may slow down the overall reaction rate and require longer reaction times, it preferentially slows the more rapid second alkylation step.
-
Solvent Effects: The choice of solvent can influence reaction rates and selectivity.
Q2: My reaction is sluggish, or I have a low conversion of my starting benzylamine. What factors should I investigate?
A2: Systematically Diagnosing and Overcoming Low Reactivity
Low conversion can stem from several factors, from the inherent reactivity of your substrates to suboptimal reaction conditions.
Troubleshooting Low Conversion:
| Potential Cause | Explanation | Recommended Action |
| Poor Leaving Group | The rate of Sₙ2 reactions is highly dependent on the leaving group. Iodides are the most reactive, followed by bromides, tosylates, and then chlorides. | If using an alkyl chloride, consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium iodide (Finkelstein reaction). |
| Steric Hindrance | A sterically bulky alkylating agent (e.g., a secondary halide like isopropyl bromide) or a hindered benzylamine (e.g., with ortho-substituents) will slow down the Sₙ2 reaction. | Increase reaction temperature in increments of 10-20 °C. Increase reaction time. If still unsuccessful, this substrate pairing may be unsuitable for direct alkylation. |
| Insufficient Temperature | The reaction may have a high activation energy that is not being overcome at the current temperature. | Gradually increase the temperature. For less reactive pairings, refluxing in a suitable solvent may be necessary. For example, some 'borrowing hydrogen' methods require temperatures of 140-180 °C.[5] |
| Insoluble Base | If the base is not sufficiently soluble or active, it cannot effectively neutralize the ammonium salt formed during the reaction, which can inhibit further reaction. | Switch to a more soluble base (e.g., Cs₂CO₃ in DMF) or a stronger base if selectivity is not a concern. Ensure the reaction is being stirred vigorously. |
| Catalyst Deactivation | In catalytic systems (e.g., 'borrowing hydrogen' methods), the catalyst can be poisoned by impurities or side products. | Ensure high purity of starting materials. If catalyst poisoning is suspected, a higher catalyst loading might be required, or a different catalyst may be needed.[5] |
Q3: I have a complex mixture of primary, secondary, and tertiary amines. What is the most effective way to purify my desired secondary amine?
A3: Leveraging Basicity Differences for Effective Separation
Separating a mixture of amines is a classic purification challenge. While column chromatography is an option, it can be difficult due to the similar polarities of the amines. A more robust and scalable method involves leveraging the differences in basicity (pKa) through pH-controlled extractions.
Protocol for Buffer-Assisted Amine Separation:
This protocol provides a general framework for separating a mixture of primary, secondary, and tertiary amines.[6]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water (e.g., dichloromethane or ethyl acetate).
-
Remove Tertiary Amine: Wash the organic layer with an acidic buffer solution (e.g., pH 2-4 citrate buffer). The more basic tertiary amine will be preferentially protonated and extracted into the aqueous layer.
-
Isolate Tertiary Amine (Optional): The aqueous layer from step 2 can be basified (e.g., with 2M NaOH) to pH >12 and extracted with an organic solvent to recover the pure tertiary amine.
-
Remove Secondary Amine: Wash the remaining organic layer with a less acidic buffer or dilute acid solution (e.g., pH ~5-6). The secondary amine, being the next most basic, will be protonated and extracted into this aqueous layer.
-
Isolate Secondary Amine: The aqueous layer from step 4 can be basified to pH >12 and extracted with an organic solvent to recover the desired pure secondary amine.
-
Isolate Primary Amine: The remaining organic layer should now primarily contain the unreacted, least basic primary amine.
Another effective method, particularly if the product is a solid, is to precipitate the desired amine as its hydrochloride salt by adding a solution of HCl in an etherate solution to the crude mixture dissolved in a non-polar solvent.[5][7]
Strategic Reaction Planning: Choosing the Right Method
For selective mono-alkylation, direct alkylation is often not the best first choice.[1] Consider the alternatives.
Caption: Comparison of N-alkylation strategies.
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation using Cesium Carbonate
This protocol is optimized to suppress overalkylation during the reaction of a primary benzylamine with a reactive alkyl halide.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary benzylamine (2.0 eq.).
-
Solvent and Base: Add anhydrous DMF (to make a ~0.5 M solution with respect to the alkyl halide) and cesium carbonate (Cs₂CO₃, 1.5 eq.). Stir the suspension for 15 minutes at room temperature.
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.0 eq.) dropwise to the stirred suspension.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, the temperature can be gently increased to 40-50 °C.
-
Workup: Once the starting alkyl halide is consumed, quench the reaction by adding water. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using the buffer-assisted extraction method described in Q3 or by flash column chromatography.
Protocol 2: N-Alkylation via Reductive Amination
This is the preferred method for clean, high-yield synthesis of secondary amines, completely avoiding the issue of overalkylation.[8][9]
-
Imine Formation: In a round-bottom flask, dissolve the primary benzylamine (1.1 eq.) and the desired aldehyde or ketone (1.0 eq.) in a suitable solvent like methanol or 1,2-dichloroethane (DCE). If desired, add a catalyst like acetic acid (especially for ketones). Stir at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Cool the reaction mixture in an ice bath. In a single portion, add a mild reducing agent such as sodium borohydride (NaBH₄, 1.5 eq.) or, for enhanced selectivity, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.). Caution: NaBH₄ will react with methanol; add it portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the imine intermediate is fully consumed (monitor by TLC or LC-MS).
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or 1M HCl.
-
Basification and Extraction: Basify the aqueous layer with 2M NaOH until the pH is >10. Extract the product with dichloromethane or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude secondary amine, which is often of high purity.
References
-
Liu, Y., Afanasenko, A., Elangovan, S., Sun, Z., & Barta, K. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering, 7(13), 11267–11274. [Link]
-
Gunanathan, C., & Milstein, D. (2013). Applications of Acceptorless Dehydrogenation and Related Transformations in Chemical Synthesis. Science, 341(6143), 1229712. [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
Liu, Y., Afanasenko, A., Elangovan, S., Sun, Z., & Barta, K. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ResearchGate. [Link]
-
Correa, A., et al. (2011). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Sharma, V., & Kumar, P. (2023). Synthetic Methods for Alkyl Amines. In Modern Aliphatic Chemistry. Royal Society of Chemistry. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
van der Westhuizen, J. H., et al. (2024). Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio-Selectivity Guided by Entropy. ResearchGate. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 19(5), 639-650. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Preventing degradation of the 1,3,4-oxadiazole ring during synthesis
A Guide to Preventing Ring Degradation and Ensuring Synthetic Success
Welcome to the technical support center for 1,3,4-oxadiazole synthesis. As a Senior Application Scientist, I've designed this guide to address the common challenges and nuances associated with this important heterocyclic scaffold. The 1,3,4-oxadiazole ring is a valuable pharmacophore in drug discovery due to its metabolic stability and ability to act as a bioisostere for amide and ester groups.[1][2] However, its synthesis can be fraught with challenges, primarily the risk of ring degradation under inappropriate reaction conditions.
This resource is structured to provide immediate, actionable solutions through a series of frequently asked questions and in-depth troubleshooting guides. We will explore the "why" behind each recommendation, grounding our protocols in mechanistic understanding to empower you to make informed decisions in your own lab.
Frequently Asked Questions (FAQs)
Q1: How stable is the 1,3,4-oxadiazole ring fundamentally?
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle.[3] Its aromaticity lends it significant thermal stability.[4][5] However, the ring is electron-deficient due to the presence of three electronegative heteroatoms (two nitrogens, one oxygen). This electronic nature makes the ring highly resistant to electrophilic attack but susceptible to nucleophilic attack, which often leads to ring cleavage.[4] This susceptibility is the root cause of most degradation issues during synthesis and workup.
Q2: What are the most common causes of 1,3,4-oxadiazole ring degradation during synthesis?
The primary degradation pathway is hydrolysis, which cleaves the oxadiazole ring to form N,N'-diacylhydrazine or related acylhydrazide structures.[6][7][8] This is most often catalyzed by:
-
Harsh acidic conditions: Strong acids can protonate a ring nitrogen, activating the ring for nucleophilic attack by water or other nucleophiles present.
-
Strong basic conditions: While less common, strong bases can facilitate nucleophilic addition, leading to ring opening.[9]
-
Aggressive Dehydrating Agents: Classical dehydrating agents used for the final cyclization step, such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid, can char sensitive substrates or promote side reactions that degrade the desired product.[10][11]
Q3: I am synthesizing a 2,5-disubstituted-1,3,4-oxadiazole. Does the nature of the substituents affect the ring's stability?
Yes, significantly. Electron-withdrawing groups attached to the C2 and C5 positions of the ring increase the electron deficiency, making the ring carbons even more electrophilic and thus more susceptible to nucleophilic attack and subsequent cleavage.[12] Conversely, electron-donating groups can enhance the stability of the ring. It is crucial to consider the electronic nature of your substituents when selecting reaction conditions.
Troubleshooting Guide: Common Synthetic Issues
This section addresses specific problems encountered during the synthesis of 1,3,4-oxadiazoles, with a focus on the common cyclodehydration of N,N'-diacylhydrazines.
Problem 1: Low or No Yield of the Desired 1,3,4-Oxadiazole
Potential Cause A: Incomplete Cyclodehydration Your dehydrating agent may be too weak or the reaction conditions (temperature, time) may be insufficient to drive the cyclization to completion. The starting diacylhydrazine remains unreacted.
Solution:
-
Verify Reagent Activity: Ensure your dehydrating agent is fresh. For example, triflic anhydride (Tf₂O) is highly effective but also hygroscopic and degrades upon storage.
-
Optimize Conditions: Gradually increase the reaction temperature or extend the reaction time. Monitor the reaction by TLC or LCMS to track the consumption of the starting material.
-
Select a Stronger (but still controlled) Reagent: If milder conditions fail, consider a more robust dehydrating agent. A comparison is provided in the table below.
Potential Cause B: Degradation of Starting Material or Product The reaction conditions are too harsh, leading to decomposition of the sensitive diacylhydrazine precursor or the newly formed oxadiazole ring.
Solution:
-
Employ Milder Dehydrating Systems: Switch from aggressive, high-temperature reagents like POCl₃ or PPA to modern, milder alternatives that operate at or below room temperature. The Tf₂O/pyridine system is an excellent choice for sensitive substrates as the pyridine base neutralizes the strong acid byproduct. Another highly effective option is using uronium-based coupling reagents like TBTU.[1]
-
Maintain Anhydrous Conditions: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (N₂ or Ar). Water is the primary nucleophile responsible for hydrolytic degradation.
Data Summary: Comparison of Common Dehydrating Agents for Diacylhydrazine Cyclization
| Dehydrating Agent | Typical Conditions | Pros | Cons |
| Phosphorus Oxychloride (POCl₃) | Reflux, 80-110 °C | Inexpensive, powerful | Harsh, high temp, often requires distillation, not for sensitive groups |
| Polyphosphoric Acid (PPA) | 100-160 °C | Strong dehydrator | Very high temp, viscous, difficult workup, can cause charring |
| Thionyl Chloride (SOCl₂) | Reflux, 70-80 °C | Effective | Generates HCl and SO₂, harsh, corrosive |
| Triflic Anhydride (Tf₂O) / Pyridine | -10 °C to room temperature | Very mild, fast reactions, high yields, compatible with sensitive groups[10] | Expensive, moisture-sensitive |
| TBTU | Room temperature | Mild conditions, simple workup, environmentally benign[1] | Primarily for specific substrates (e.g., from isothiocyanates) |
| Dess-Martin Periodinane (DMP) | Room temperature | Mild, metal-free conditions for oxidative cyclization of acylhydrazones[13] | Stoichiometric oxidant, workup can be tedious |
Problem 2: Mass Spectrometry Shows the Mass of a Ring-Opened Hydrolysis Product
This is a clear indication that the oxadiazole ring has been cleaved. This can happen during the reaction itself or, very commonly, during the aqueous workup or purification.
Potential Cause A: Acidic or Basic Workup Washing the reaction mixture with strong acid (e.g., 1M HCl) or strong base (e.g., 1M NaOH) can readily hydrolyze the product. The drug Raltegravir, which contains a 1,3,4-oxadiazole ring, has been shown to undergo hydrolysis under both low (pH 1.0) and high (pH 13.0) pH conditions.[6][8]
Solution:
-
Use Neutral Workup Conditions: Quench the reaction with saturated aqueous sodium bicarbonate (a weak base) or water. Extract the product with an organic solvent.
-
Minimize Contact Time: If an acidic or basic wash is unavoidable for removing impurities, perform it quickly at low temperatures (0 °C) and immediately neutralize the organic layer.
Potential Cause B: Purification on Silica Gel Standard silica gel is slightly acidic and can catalyze the hydrolysis of sensitive 1,3,4-oxadiazoles directly on the column, leading to streaking, low recovery, and isolation of the byproduct.
Solution:
-
Neutralize Silica Gel: Prepare a slurry of silica gel in your eluent and add a small amount of a neutralizer like triethylamine (~0.5-1% v/v).
-
Use Alternative Stationary Phases: Consider using neutral alumina or a reverse-phase (C18) column for purification if your compound is particularly sensitive.
Visualizing the Problem: Degradation Pathways
The following diagram illustrates the key hydrolytic degradation pathways for a generic 2,5-disubstituted-1,3,4-oxadiazole.
Caption: Key degradation pathways of the 1,3,4-oxadiazole ring.
Recommended Protocol: Mild Synthesis of a 2,5-Disubstituted-1,3,4-Oxadiazole via Triflic Anhydride
This protocol is based on the highly efficient and mild cyclodehydration of an N,N'-diacylhydrazine using trifluoromethanesulfonic (triflic) anhydride and pyridine.[10] It is broadly applicable and compatible with a wide range of functional groups.
Experimental Workflow
Caption: Workflow for mild 1,3,4-oxadiazole synthesis.
Step-by-Step Methodology
-
Preparation: Ensure all glassware is thoroughly oven-dried. Set up a round-bottom flask with a magnetic stir bar under an inert atmosphere of nitrogen or argon.
-
Reaction Setup: To the flask, add the N,N'-diacylhydrazine (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Cooling: Cool the solution to -10 °C using an appropriate cooling bath (e.g., acetone/ice).
-
Base Addition: Add anhydrous pyridine (2.5 eq) to the cooled solution.
-
Dehydrating Agent Addition: Add triflic anhydride (1.2 eq) dropwise via syringe over 5-10 minutes. An exothermic reaction may be observed; maintain the internal temperature below 0 °C.
-
Reaction: Allow the reaction mixture to stir at -10 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction's progress by TLC or LCMS until the starting material is fully consumed (typically 1-3 hours).
-
Workup: Cool the reaction mixture to 0 °C and carefully quench by slowly adding saturated aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent, if necessary) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.
By adhering to these guidelines and understanding the chemical principles governing the stability of the 1,3,4-oxadiazole ring, researchers can successfully navigate the synthesis of these valuable compounds, minimizing degradation and maximizing yield.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 8: 1,3,4-Oxadiazoles. Thieme. Retrieved from [Link]
-
Applsci. (2025, July 19). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. MDPI. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2025, December 31). One-Pot Method to Access 1,3,4-Oxadiazol-2(3H)-ones Using Carbonyldiimidazole. ACS Publications. Retrieved from [Link]
-
MDPI. (n.d.). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Retrieved from [Link]
-
Organic Letters. (2019, September 3). 1,3,4-Oxadiazoles by Ugi-Tetrazole and Huisgen Reaction. ACS Publications. Retrieved from [Link]
-
Bentham Open. (2025, June 25). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. The Open Medicinal Chemistry Journal. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). SYNTHESIS OF 1,3,4-OXADIAZOLES AS SELECTIVE T-TYPE CALCIUM CHANNEL INHIBITORS. National Institutes of Health. Retrieved from [Link]
-
Tetrahedron. (n.d.). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Luxembourg Bio Technologies. Retrieved from [Link]
-
Taylor & Francis Online. (2022, August 23). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Retrieved from [Link]
-
ResearchGate. (2025, June 25). (PDF) Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Retrieved from [Link]
-
Organic Letters. (2025, August 29). Integration of Carbonyl Groups with 1,3,4-Oxadiazoles: A Heat-Resistant Energetic Compound with Well-Balanced Performance via Heterocycle Transformation. ACS Publications. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2023, July 31). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. ACS Publications. Retrieved from [Link]
-
PubMed. (2023, December 18). Conversion of raltegravir carrying a 1,3,4-oxadiazole ring to a hydrolysis product upon pH changes decreases its antiviral activity. Retrieved from [Link]
-
Scirp.org. (2016, January 13). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Retrieved from [Link]
-
Organic Letters. (2010, May 19). Novel One-Pot, Four-Component Condensation Reaction: An Efficient Approach for the Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives by a Ugi-4CR/aza-Wittig Sequence. ACS Publications. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025, October 29). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A Mild Method for the Preparation of 1,3,4-Oxadiazoles: Triflic Anhydride Promoted Cyclization of Diacylhydrazines. Retrieved from [Link]
-
PubMed Central (PMC). (2022, August 23). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. National Institutes of Health. Retrieved from [Link]
-
ACS Publications. (2023, July 1). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Thermal degradation behavior and probable mechanism of aromatic poly(1,3,4-oxadiazole)s fibers. Retrieved from [Link]
-
PNAS Nexus | Oxford Academic. (2024, January 15). Conversion of raltegravir carrying a 1,3,4-oxadiazole ring to a hydrolysis product upon pH changes decreases its antiviral activity. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2020, April 21). A review on synthetic routes for obtaining of 2,5-disubstituted 1,3,4-oxadiazoles via cyclodehydration and. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Retrieved from [Link]
-
MDPI. (2025, October 29). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. Retrieved from [Link]
-
MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,5-disubstituted-1,3,4-oxadiazole. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). National Institutes of Health. Retrieved from [Link]
-
SpringerLink. (2021, January 28). High-density 1,3,4-oxadiazole nitrate and its salts as new melt-casting explosive materials. Retrieved from [Link]
-
Der Pharma Chemica. (2010). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). 1,3,4-Oxadiazole based thermostable energetic materials: synthesis and structure–property relationship. Retrieved from [Link]
-
ResearchGate. (2013, July 10). THE CHEMISTRY OF 1,3,4-OXADIAZOLE DERIVATIVES. Retrieved from [Link]
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. 1,3,4-Oxadiazole based thermostable energetic materials: synthesis and structure–property relationship - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Conversion of raltegravir carrying a 1,3,4-oxadiazole ring to a hydrolysis product upon pH changes decreases its antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. SYNTHESIS OF 1,3,4-OXADIAZOLES AS SELECTIVE T-TYPE CALCIUM CHANNEL INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
Minimizing impurities during the synthesis of substituted benzylamines
Technical Support Center: Synthesis of Substituted Benzylamines
Welcome to the technical support center for the synthesis of substituted benzylamines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important class of compounds. Here, we will address common challenges encountered during synthesis, focusing on practical, field-proven strategies to minimize impurity formation and maximize yield and purity.
The synthesis of benzylamines, most commonly via reductive amination of benzaldehydes, is a cornerstone of modern organic synthesis. However, the reaction is often plagued by competing pathways that lead to challenging impurity profiles. This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic principles.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems observed during the synthesis of substituted benzylamines. Each entry details the potential root causes and provides actionable solutions and protocols.
Problem 1: Significant Formation of Dibenzylamine Impurity (Over-alkylation)
You observe a significant byproduct with a mass corresponding to the addition of two benzyl groups to your amine nitrogen, particularly when starting with a primary amine or ammonia.
Potential Causes:
-
Reaction Stoichiometry: The primary benzylamine product is often more nucleophilic than the starting amine (e.g., ammonia), making it a competitive reactant for the remaining benzaldehyde.
-
Reaction Rate Mismatch: If the rate of imine reduction is slow compared to the rate of imine formation, the newly formed primary benzylamine can react with another molecule of benzaldehyde to form a secondary imine, which is then reduced to the dibenzylamine impurity.[1]
-
High Temperature: Elevated temperatures can accelerate the rate of the competing reaction, favoring the formation of the thermodynamically stable dibenzylamine.
Recommended Solutions & Protocols:
-
Control Stoichiometry:
-
Amine Excess: Use a significant excess of the starting amine (e.g., 5-10 equivalents of ammonia or a primary amine) to statistically favor its reaction with the aldehyde over the reaction of the product amine.
-
Slow Aldehyde Addition: Add the substituted benzaldehyde slowly to the reaction mixture containing the amine and the reducing agent. This maintains a low concentration of the aldehyde, minimizing the chance for the product benzylamine to react with it.
-
-
Optimize Reaction Conditions:
-
Lower Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature) to slow down the rate of the second alkylation.
-
Select a More Reactive Reducing Agent: Employ a reducing agent that rapidly reduces the initially formed imine before it can equilibrate or react further. Sodium triacetoxyborohydride (STAB) is often effective in one-pot procedures for this reason.[2]
-
-
Stepwise Procedure (Imine Formation then Reduction):
-
For particularly challenging cases, a two-step procedure is highly effective at preventing over-alkylation.[3]
-
Protocol:
-
Dissolve the substituted benzaldehyde (1.0 equiv) and primary amine (1.1 equiv) in a suitable solvent like methanol (MeOH).
-
Stir the mixture at room temperature for 1-3 hours to allow for complete formation of the imine. Monitor by TLC or LC-MS.
-
Once imine formation is complete, cool the reaction to 0 °C and add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise.
-
Stir for an additional 1-2 hours, then proceed with a standard aqueous workup.
-
-
Problem 2: Presence of Aldol Condensation Byproducts
You observe high molecular weight impurities, often colored, which may correspond to the self-condensation of your substituted benzaldehyde starting material.
Potential Causes:
-
Basic Conditions: The presence of a primary or secondary amine in the reaction mixture creates a sufficiently basic environment to deprotonate the α-carbon of the aldehyde, initiating an aldol addition or condensation reaction.[4]
-
Elevated Temperatures: Higher temperatures can promote the dehydration step of the aldol adduct, leading to the formation of a conjugated α,β-unsaturated aldehyde, which can polymerize or react further.
-
Prolonged Reaction Times: Allowing the aldehyde to sit in the basic amine solution for extended periods before reduction increases the likelihood of aldol side reactions.[5]
Recommended Solutions & Protocols:
-
pH Control:
-
The formation of the imine/iminium ion is optimal under mildly acidic conditions (pH 4-5).[6] This protonates the carbonyl, making it more electrophilic, while avoiding excessive protonation of the amine nucleophile.
-
Protocol: Add a mild acid, such as acetic acid (AcOH), to the reaction mixture. For reductive aminations using sodium triacetoxyborohydride (STAB), AcOH is often used as a catalyst and helps maintain the optimal pH.[3]
-
-
Use of a Mild, Selective Reducing Agent:
-
Sodium triacetoxyborohydride (STAB) is the reagent of choice for one-pot reductive aminations, particularly with sensitive aldehydes.[7] It is less basic and less reactive than NaBH₄, allowing it to selectively reduce the iminium ion in the presence of the aldehyde, minimizing the time the aldehyde is exposed to basic conditions.[8]
-
-
One-Pot Protocol with STAB:
-
Combine the substituted benzaldehyde (1.0 equiv) and the amine (1.2 equiv) in a chlorinated solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM).
-
Add acetic acid (1.1 equiv).
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise at room temperature.
-
Stir until the reaction is complete, then quench and perform an aqueous workup.
-
Problem 3: Incomplete Reaction and/or Low Yield
Your final product mixture contains significant amounts of unreacted benzaldehyde or amine starting materials, resulting in a low yield of the desired benzylamine.
Potential Causes:
-
Inefficient Imine Formation: The equilibrium between the aldehyde/amine and the imine may not favor the imine. This can be due to sterically hindered reactants or the presence of excess water.
-
Weak Reducing Agent: The chosen reducing agent may not be potent enough to reduce the formed imine or iminium ion under the reaction conditions.
-
Decomposition of Reagents: The reducing agent may have degraded due to moisture, or the aldehyde may have oxidized to the corresponding benzoic acid.
Recommended Solutions & Protocols:
-
Drive Imine Formation:
-
Dehydrating Agents: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture to remove the water formed during imine formation, driving the equilibrium forward.[5] Note: Use with caution as they can complicate workup.
-
Azeotropic Removal of Water: For larger-scale reactions, forming the imine in a solvent like toluene and removing water using a Dean-Stark apparatus before reduction can be highly effective.
-
-
Screen Reducing Agents:
-
If a mild reducing agent like NaBH₃CN is proving ineffective, consider a more powerful one. Catalytic hydrogenation (H₂, Pd/C) is a very effective method, though it is less tolerant of certain functional groups (e.g., alkynes, nitro groups).[9]
-
-
Catalytic Hydrogenation Protocol:
-
Dissolve the substituted benzaldehyde (1.0 equiv) and amine (1.2 equiv) in ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C, ~1-5 mol%).
-
Pressurize the reaction vessel with hydrogen gas (typically 1-4 bar).
-
Stir at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the product.
-
Visualizing Reaction Pathways
To effectively troubleshoot, it is crucial to understand the competing reactions. The following diagram illustrates the desired synthetic route versus the primary side reactions.
Caption: Competing reaction pathways in benzylamine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the best choice of reducing agent for my reductive amination?
The choice depends heavily on the substrate's functional group tolerance and the desired reaction setup (one-pot vs. two-step).
| Reducing Agent | Pros | Cons | Best For |
| Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) | Mild, highly selective for imines over carbonyls; ideal for one-pot reactions.[2][7] | Moisture sensitive; more expensive. | One-pot synthesis with sensitive aldehydes or ketones. |
| Sodium Borohydride (NaBH₄) | Inexpensive, powerful reducing agent.[8] | Can reduce starting aldehyde/ketone; best in a two-step process.[8] | Cost-effective, two-step procedures where the imine is pre-formed. |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines; stable in mildly acidic conditions.[6] | Highly toxic (releases HCN gas in strong acid). | One-pot reactions where pH control is precise. (Use with extreme caution). |
| Catalytic Hydrogenation (H₂/Pd-C, PtO₂) | "Green" reaction (byproduct is water); highly efficient.[5] | Reduces other functional groups (alkenes, alkynes, nitro groups); requires specialized pressure equipment. | Substrates lacking easily reducible functional groups. |
Q2: What is the optimal pH for reductive amination?
The optimal pH is generally between 4 and 6. In this range, the rate of imine formation is maximized because a portion of the aldehyde is protonated, increasing its electrophilicity, while a sufficient concentration of the amine remains unprotonated and thus nucleophilic.[6] If the pH is too low (<4), the amine becomes fully protonated and non-nucleophilic. If the pH is too high (>7), there is insufficient acid catalysis for imine formation.
Q3: My final product is an oil that is difficult to purify by column chromatography. What are other options?
Benzylamines can be challenging to purify via silica gel chromatography due to their basicity, which can cause streaking.
-
Acid-Base Extraction: A highly effective method is to perform an acid-base workup. Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether, ethyl acetate) and extract with aqueous acid (e.g., 1M HCl). The basic benzylamine will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and re-extracted with an organic solvent to recover the pure amine.[10]
-
Distillation: For thermally stable, lower-boiling benzylamines, vacuum distillation is an excellent method for purification on a larger scale.[10]
-
Crystallization: If the product is a solid, or if its hydrochloride or other salt is crystalline, recrystallization can provide material of very high purity.
Caption: Workflow for purification via acid-base extraction.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann.
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1–714.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Leuser, H., et al. (2000). Reductive Amination of Benzaldehyde. European Journal of Organic Chemistry, 2000(13), 2501-2513.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
-
BenchChem. (n.d.). A Head-to-Head Battle of Hydrides: STAB vs. Sodium Borohydride for Reductive Amination.
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions.
-
GSK Green Chemistry Guide. (n.d.). Reductive Amination.
-
China Patent CN1467197A. (2004). Method for preparing benzyl amine by catalytic hydrogenation.
Sources
- 1. US2987548A - Preparation of benzylamine - Google Patents [patents.google.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. CN1467197A - Method for preparing benzyl amine by catalytic hydrogenation - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Navigating Biological Assays with 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine
Welcome to the technical support center for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the reproducibility of your biological assays. Given the limited specific literature on this compound, this resource combines established principles of small molecule handling with inferred properties based on its 1,3,4-oxadiazole core to provide a robust framework for your experiments.
Introduction to this compound and Assay Reproducibility
This compound belongs to the 1,3,4-oxadiazole class of heterocyclic compounds, a scaffold known for a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] The 1,3,4-oxadiazole ring is generally considered the most stable among its isomers.[1] However, like many small molecules, achieving consistent and reproducible results in biological assays can be challenging. Poor reproducibility often stems from the physicochemical properties of the compound and its interaction with the assay environment.
The presence of an aryl (benzylamine) group in this compound suggests that it likely has low aqueous solubility, a common hurdle in biological experiments.[1][2] This guide will provide you with the necessary tools and knowledge to mitigate these challenges, ensuring the integrity and reliability of your data.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Compound Handling and Stock Solutions
Question 1: I'm seeing precipitate in my stock solution of this compound. What should I do?
-
Answer: Precipitation is a common issue with poorly soluble compounds. Here’s a step-by-step approach to address this:
-
Solvent Choice: 1,3,4-oxadiazole derivatives with aryl substituents generally have low water solubility.[1][2] Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution. Other organic solvents like ethanol or methanol can also be considered.
-
Warming and Sonication: If you observe precipitation after dissolving the compound, gentle warming of the solution in a 37°C water bath accompanied by sonication for 10-30 minutes can help redissolve the compound.
-
Visual Inspection: Always visually inspect your stock solution for any undissolved particles before use.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation.
-
Question 2: What is the maximum recommended concentration for my stock solution?
-
Answer: It is advisable to prepare a stock solution at a concentration of 10 mM in 100% DMSO. This high concentration allows for minimal solvent introduction into your final assay medium.
Question 3: How should I dilute my stock solution for my cell-based assay?
-
Answer: To avoid precipitation upon dilution in aqueous media, it is crucial to perform serial dilutions. A step-wise dilution process prevents a rapid change in solvent polarity that can cause the compound to crash out of solution. For cell-based assays, ensure the final concentration of DMSO is below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced toxicity or off-target effects. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Assay Performance and Data Interpretation
Question 4: My dose-response curve is inconsistent between experiments. What could be the cause?
-
Answer: Inconsistent dose-response curves are a hallmark of poor reproducibility. Several factors could be at play:
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that can lead to non-specific inhibition or activation in assays.[1] To mitigate this, consider adding a non-ionic detergent like Triton X-100 (at a final concentration of 0.01%) to your assay buffer, especially in biochemical assays.[1]
-
Instability in Aqueous Media: The stability of your compound in the assay medium over the course of the experiment is critical. It is recommended to perform a stability test by incubating the compound in your assay medium for the duration of your experiment and then analyzing its integrity, for example, by HPLC.
-
Cell Health and Passage Number: Ensure your cells are healthy and within a consistent passage number range for all experiments. High passage numbers can lead to phenotypic drift and altered responses to stimuli.
-
Pipetting Errors: Inconsistent pipetting, especially of small volumes, can introduce significant variability. Ensure your pipettes are calibrated and use appropriate techniques for handling small volumes.
-
Question 5: I'm observing high background signal or autofluorescence in my fluorescence-based assay. Could the compound be interfering?
-
Answer: Yes, small molecules can interfere with fluorescence-based readouts.
-
Autofluorescence: To check for compound autofluorescence, run a control plate with the compound in the assay buffer without the cells or other assay components and measure the fluorescence at the same wavelengths used in your experiment.
-
Signal Quenching: The compound might also quench the fluorescent signal. This can be assessed by adding the compound to a known fluorescent standard and measuring the change in signal.
-
Question 6: My results suggest off-target effects. How can I confirm this?
-
Answer: Distinguishing between on-target and off-target effects is crucial.
-
Counter-Screening: If you have a hypothesis about a potential off-target, you can perform a counter-screen against that specific target.
-
Orthogonal Assays: Use a different assay modality that measures the same biological endpoint but through a different mechanism. If the compound is active in both assays, it increases confidence in an on-target effect.
-
Phenotypic Screening: Observe the effect of the compound on unrelated cellular phenotypes. Widespread changes may suggest off-target activity or general cytotoxicity.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of 100% sterile-filtered DMSO to achieve a 10 mM stock solution.
-
Dissolution: Vortex the solution thoroughly for at least one minute. If necessary, use a 37°C water bath and sonication to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes and store at -20°C or -80°C. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
Protocol 2: Cell Treatment with this compound
-
Serial Dilution: Prepare a series of intermediate dilutions of your 10 mM stock solution in 100% DMSO.
-
Working Solution Preparation: From the intermediate dilutions, prepare your final working solutions by diluting them in your cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control.
-
Cell Plating: Seed your cells in the appropriate plate format and allow them to adhere and reach the desired confluency.
-
Treatment: Remove the existing media and add the media containing the different concentrations of the compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration under standard cell culture conditions.
Data Presentation
Table 1: Recommended Solvents and Storage Conditions
| Parameter | Recommendation | Rationale |
| Primary Solvent | 100% DMSO (sterile-filtered) | Maximizes solubility of the likely poorly water-soluble compound. |
| Stock Concentration | 10 mM | High concentration minimizes the volume of solvent added to the assay. |
| Storage Temperature | -20°C or -80°C | Ensures long-term stability of the compound in solution. |
| Storage Format | Small, single-use aliquots | Avoids repeated freeze-thaw cycles that can lead to degradation or precipitation. |
Visualizations
Diagram 1: Troubleshooting Workflow for Poor Reproducibility
Caption: Troubleshooting workflow for inconsistent assay results.
Diagram 2: Best Practices for Small Molecule Handling
Caption: Best practices for preparing and using small molecule solutions.
References
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules. [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (n.d.). ACS Omega. Retrieved January 26, 2026, from [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Asian Journal of Organic & Medicinal Chemistry. Retrieved January 26, 2026, from [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2014). BioMed Research International. [Link]
-
1,3,4-Oxadiazole. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]
-
Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Controllable molecular aggregation and fluorescence properties of 1,3,4-oxadiazole derivatives. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. (2021). Research Results in Pharmacology. [Link]
-
Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). RSC Advances. [Link]
-
Physical and chemical properties of novel 1,3,4-oxadiazolines 4b, 4h,... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies. (2022). Oriental Journal of Chemistry. [Link]
-
Assay Interference by Aggregation. (2017). Assay Guidance Manual. [Link]
-
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2022). Scientific Reports. [Link]
-
High-Throughput RT-PCR for small-molecule screening assays. (2013). Methods in Molecular Biology. [Link]
-
A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. (2016). Journal of Medicinal Chemistry. [Link]
-
Methods to identify and optimize small molecules interacting with RNA (SMIRNAs). (2018). Methods. [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. (2023). RSC Medicinal Chemistry. [Link]
-
Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.). Emulate. Retrieved January 26, 2026, from [Link]
-
Considerations to properly assess drug stability within biological samples. (2022). Anapharm Bioanalytics. [Link]
-
Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. (2010). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (2014). Methods in Molecular Biology. [Link]
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2021). SLAS Discovery. [Link]
-
Molecular dynamics simulations as a guide for modulating small molecule aggregation. (2022). Journal of Cheminformatics. [Link]
-
Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022). Molecules. [Link]
-
How can off-target effects of drugs be minimised?. (2023). Patsnap. [Link]
-
Preparing Stock Solutions. (n.d.). PhytoTech Labs. Retrieved January 26, 2026, from [Link]
-
What effects does DMSO have on cell assays?. (2017). Quora. [Link]
-
Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. (2017). Molecular Medicine Reports. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. (2015). Toxicology in Vitro. [Link]
Sources
Validation & Comparative
A Tale of Two Isomers: Unraveling the Biological Activity of 1,2,4- and 1,3,4-Oxadiazoles
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the intricate world of medicinal chemistry, the subtle rearrangement of atoms within a molecule can lead to profound differences in biological activity. This guide delves into the fascinating comparison of two prominent five-membered heterocyclic scaffolds: 1,2,4-oxadiazole and 1,3,4-oxadiazole. As bioisosteres for esters and amides, these isomers are frequently employed in drug design to enhance physicochemical and pharmacokinetic properties.[1] However, the choice between these two isomers is not arbitrary and can significantly impact a compound's therapeutic potential. This guide provides an in-depth analysis of their comparative biological activities, supported by experimental data, to empower researchers in making informed decisions during the drug discovery process.
At a Glance: Key Physicochemical and Structural Differences
Before delving into their biological activities, it is crucial to understand the fundamental physicochemical and structural distinctions between the 1,2,4- and 1,3,4-oxadiazole isomers. These differences in electronics and stability underpin their varying biological profiles.
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole |
| Structure | Asymmetric | Symmetric |
| Relative Stability | Thermodynamically stable[2] | Generally more stable than 1,2,4-isomer |
| Aromaticity | Lower aromaticity[2] | Higher aromaticity |
| Reactivity | More prone to ring rearrangement reactions[2] | More resistant to ring cleavage |
The greater symmetry and aromaticity of the 1,3,4-oxadiazole ring generally contribute to its enhanced stability.[2] Conversely, the lower aromaticity of the 1,2,4-oxadiazole can render it more susceptible to certain chemical transformations, a factor that can be both a challenge and an opportunity in drug design.[2]
Caption: General workflow for comparing the biological activity of oxadiazole isomers.
Representative Synthetic Protocol: Matched-Pair Synthesis
The following is a representative, generalized protocol for the synthesis of a matched pair of 2,5-disubstituted 1,3,4-oxadiazole and 3,5-disubstituted 1,2,4-oxadiazole derivatives from a common starting material, an acid hydrazide.
Part 1: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazole [3]
-
Acylation of Acid Hydrazide: To a solution of the starting acid hydrazide (1 mmol) in an appropriate solvent (e.g., pyridine), add an equimolar amount of an acyl chloride (1 mmol). Stir the reaction mixture at room temperature for 2-4 hours.
-
Cyclodehydration: To the resulting diacylhydrazine, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) and reflux the mixture for 4-6 hours.
-
Work-up and Purification: After cooling, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution). Filter the precipitate, wash with water, and purify by recrystallization or column chromatography.
Part 2: Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazole [4]
-
Preparation of Amidoxime: Treat a nitrile corresponding to one of the desired substituents with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) in a suitable solvent (e.g., ethanol). Reflux the mixture for 6-8 hours.
-
Coupling with a Carboxylic Acid: To a solution of the amidoxime (1 mmol) and a carboxylic acid corresponding to the other desired substituent (1 mmol) in a suitable solvent (e.g., DMF), add a coupling agent such as EDC/HOBt. Stir the reaction at room temperature overnight.
-
Cyclization: Heat the reaction mixture to 100-120 °C for 2-4 hours to effect cyclization to the 1,2,4-oxadiazole.
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Standard Protocol: In Vitro Cytotoxicity Evaluation using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is a widely used method for screening potential anticancer drugs.
Caption: Step-by-step workflow of the MTT assay for cytotoxicity evaluation.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the 1,2,4- and 1,3,4-oxadiazole test compounds in cell culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compounds relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Conclusion and Future Directions
The choice between the 1,2,4- and 1,3,4-oxadiazole isomers in drug design is a nuanced decision that should be guided by empirical data. While the 1,3,4-oxadiazole ring often imparts greater stability, the 1,2,4-isomer can, in some cases, lead to enhanced biological activity. The provided experimental protocols for matched-pair synthesis and comparative biological evaluation offer a robust framework for researchers to systematically investigate the structure-activity relationships of these important heterocyclic scaffolds. As our understanding of the subtle interplay between molecular structure and biological function continues to grow, so too will our ability to rationally design more effective and selective therapeutics based on the versatile oxadiazole core.
References
-
de Oliveira, C. S., Lacerda, D. I., de Castro, S. L., & Ferreira, V. F. (2019). Synthesis and anticancer evaluation of new lipophilic 1,2,4- and 1,3,4-oxadiazoles. European Journal of Medicinal Chemistry, 166, 346-355. [Link]
-
Gomha, S. M., & Abdel-aziz, H. M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. [Link]
-
Srinivasa, M., Satyaveni, S., & Rambabu, B. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 15(1), 24. [Link]
-
Al-Otaibi, J. S., El-Sayed, M. A., & El-Gamal, S. M. (2019). A Quantitative Structure-Antioxidant Relationship (QSAR) model for 1,3,4-oxadiazole derivatives using PLS regression. Journal of Applied Pharmaceutical Science, 9(11), 063-069. [Link]
-
Kumar, A., Sharma, S., & Sharma, S. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. Journal of the Iranian Chemical Society, 17(10), 2627-2641. [Link]
-
Li, Y., Zhang, Y., & Wang, Y. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2135-2148. [Link]
-
Gaber, M., El-Ghamry, H. A., & Atalla, A. A. (2021). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules, 26(9), 2691. [Link]
-
Khan, I., Zaib, S., & Iqbal, J. (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. International Journal of Molecular Sciences, 23(21), 13351. [Link]
-
El-Sayed, W. A., Ali, O. M., & El-Essawy, F. A. (2021). Synthesis and Screening of NewO[3][4]xadiazole,T[2][3]riazole, andT[2][3]riazolo[4,3-b]t[2][3]riazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega, 6(2), 1595-1605. [Link]
-
Kumar, R., & Singh, P. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Indian Chemical Society, 99(1), 100259. [Link]
-
Plech, T., Wujec, M., & Siwek, A. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(23), 7380. [Link]
-
Ozdemir, A., Turan-Zitouni, G., & Kaplancikli, Z. A. (2021). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 6(39), 25555-25567. [Link]
-
El-Sayed, M. A., & Al-Ghorbani, M. (2021). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 26(16), 4993. [Link]
-
El-Sayed, M. A., & Al-Ghorbani, M. (2021). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 26(16), 4993. [Link]
-
Kumar, S., & Verma, A. (2015). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 6(2), 54-58. [Link]
-
Sharma, V., & Kumar, P. (2014). Quantitative structure activity relationship (QSAR) studies of a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives as biologically potential compounds. BioMed Research International, 2014, 838797. [Link]
-
Ali, A. A., Abdel-Wahab, B. F., & Mohamed, H. A. (2021). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Advances, 11(48), 30349-30364. [Link]
-
Ali, A. A., Abdel-Wahab, B. F., & Mohamed, H. A. (2021). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Advances, 11(48), 30349-30364. [Link]
-
Kumar, A., & Sharma, P. (2014). Design, synthesis and QSAR studies on a series of 2, 5-disubstituted- 1,3,4-oxadiazole derivatives of diclofenac and naproxen for analgesic and anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3471. [Link]
-
Reddy, T. S., & Lee, J. (2019). Synthesis and biological evaluation of 1,2,4-oxadiazole linked 1,3,4-oxadiazole derivatives as tubulin binding agents. Bioorganic & Medicinal Chemistry Letters, 29(10), 1269-1273. [Link]
-
Kumar, P., & Kumar, A. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 172791. [Link]
-
de Souza, M. V. N., & de Almeida, M. V. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8303. [Link]
-
Ozdemir, A., Turan-Zitouni, G., & Kaplancikli, Z. A. (2021). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 6(39), 25555-25567. [Link]
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-Oxadiazoles (A Review). Pharmaceutical Chemistry Journal, 39(10), 541-550. [Link]
-
El-Sayed, M. A., & Al-Ghorbani, M. (2021). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 26(16), 4993. [Link]
-
Movassaghi, M., & Hill, M. D. (2009). 1,3,4-Oxadiazole and Heteroaromatic-Fused 1,2,4-Triazole Synthesis using Diverted Umpolung Amide Synthesis. Organic Letters, 11(15), 3462-3465. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-Oxadiazoles. Retrieved from [Link]
-
El-Sayed, W. A., Ali, O. M., & El-Essawy, F. A. (2021). Synthesis and Screening of NewO[3][4]xadiazole,T[2][3]riazole, andT[2][3]riazolo[4,3-b]t[2][3]riazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega, 6(2), 1595-1605. [Link]
-
Growing Science. (2025). Review of synthesis process of 1,3,4-oxadiazole analogs. Retrieved from [Link]
-
JournalsPub. (n.d.). Different Method for the Production of Oxadiazole Compounds. Retrieved from [Link]
-
Sharma, P., & Kumar, A. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1s), S26-S40. [Link]
Sources
- 1. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CRISPR-Based Target Validation for Novel Small Molecules: A Case Study with 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine
Introduction: The Challenge of Target Deconvolution
The discovery of a novel bioactive small molecule, such as 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine, represents a pivotal moment in any drug discovery program. While its phenotypic effects—be it cancer cell cytotoxicity, anti-inflammatory activity, or another desirable biological response—are established, the path to clinical translation is contingent on a critical, often arduous, next step: identifying its molecular target(s). This process, known as target identification or deconvolution, is fundamental to understanding the mechanism of action, predicting potential toxicities, and developing robust biomarkers.
The 1,3,4-oxadiazole core, present in our molecule of interest, is a privileged scaffold in medicinal chemistry, found in compounds with a wide array of biological activities, including antiviral, antibacterial, and anticancer effects.[1] For instance, the HIV integrase inhibitor Raltegravir features this heterocyclic system.[1] This chemical pedigree suggests our compound could act on numerous enzyme classes or cellular pathways, making a broad, unbiased screening approach essential for elucidating its specific target.
Historically, methods like affinity chromatography-mass spectrometry have been employed for target identification. However, these techniques can be technically challenging, prone to false positives, and may miss targets that bind with low affinity or are part of larger protein complexes. The advent of CRISPR-Cas9 genome editing has revolutionized this field, offering a powerful, precise, and scalable genetic approach to systematically interrogate the genome for genes that modulate a cell's response to a compound.[2][3] This guide provides a comparative framework for deploying CRISPR-based technologies to validate the molecular target of this compound, presenting field-proven insights and detailed experimental blueprints.
The Strategic Imperative: Why CRISPR for Target Validation?
CRISPR-based functional genomic screens offer a significant leap forward from previous technologies like RNA interference (RNAi).[2] Unlike RNAi, which often results in incomplete protein knockdown and is susceptible to significant off-target effects, CRISPR-Cas9 can be engineered to generate complete, permanent gene knockouts, providing a clearer and more robust phenotypic readout.[2][4]
This guide will compare three primary CRISPR modalities for target validation: CRISPR knockout (CRISPRko), CRISPR interference (CRISPRi), and CRISPR activation (CRISPRa). Each provides a unique lens through which to view the compound's mechanism of action.
| CRISPR Modality | Mechanism | Primary Use Case for Target ID | Key Advantages | Considerations |
| CRISPRko | Cas9 nuclease creates double-strand breaks, leading to gene-disrupting insertions/deletions (indels) via NHEJ repair.[5] | Identifying genes whose loss confers resistance or sensitivity to the compound. | Permanent, complete loss-of-function; strong, unambiguous phenotype.[2] | Can be lethal if the target is an essential gene; not suitable for non-coding regions. |
| CRISPRi | A nuclease-dead Cas9 (dCas9) fused to a transcriptional repressor (e.g., KRAB) blocks transcription.[6] | Mimicking pharmacological inhibition by reversibly silencing gene expression. | Tunable knockdown; suitable for essential genes and non-coding RNAs.[6][7] | Incomplete knockdown may mask some phenotypes; requires cell lines expressing dCas9-repressor. |
| CRISPRa | dCas9 fused to a transcriptional activator (e.g., VPR) enhances gene expression.[6] | Identifying genes whose overexpression confers resistance, often by "outcompeting" the drug. | Gain-of-function screening provides orthogonal data to loss-of-function approaches.[8][9] | Overexpression may not be physiologically relevant; requires cell lines expressing dCas9-activator. |
The central logic of a CRISPR screen for drug target identification is straightforward: if a gene's product is the direct target of an inhibitory compound, knocking out that gene should render the cell resistant to the compound's effects. Conversely, if a gene product is part of a pathway that sensitizes cells to the drug, its knockout will also lead to resistance.
Experimental Blueprint: An Integrated CRISPRko and CRISPRi/a Approach
For a novel compound like this compound, we propose a primary genome-wide CRISPRko screen to identify resistance genes, followed by orthogonal validation using the more nuanced CRISPRi/a systems on top candidate hits. This multi-pronged strategy ensures the highest degree of confidence in target nomination.
Overall Workflow Diagram
Sources
- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. synthego.com [synthego.com]
- 4. researchgate.net [researchgate.net]
- 5. Next-Generation Sequencing of Genome-Wide CRISPR Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is CRISPRa vs. CRISPRi? [horizondiscovery.com]
- 7. synthego.com [synthego.com]
- 8. selectscience.net [selectscience.net]
- 9. CRISPRi and CRISPRa screens in mammalian cells for precision biology and medicine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide and Clinical Carbonic Anhydrase Inhibitors
In the landscape of drug discovery, the pursuit of potent and selective enzyme inhibitors remains a cornerstone of therapeutic advancement. Carbonic anhydrases (CAs) represent a family of ubiquitous metalloenzymes crucial to fundamental physiological processes, and their inhibition has led to established treatments for a range of conditions including glaucoma, epilepsy, and altitude sickness.[1][2] More recently, specific isoforms, particularly CA IX and XII, have emerged as key targets in oncology due to their role in the tumor microenvironment.[3][4] This guide provides a comprehensive benchmark analysis of the novel investigational compound, 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide, against established clinical carbonic anhydrase inhibitors: Acetazolamide, Dorzolamide, and Brinzolamide.
Our analysis is structured to provide researchers, scientists, and drug development professionals with a deep, evidence-based comparison. We will delve into the inhibitory potency and selectivity profiles of these compounds, supported by experimental data. Furthermore, we will furnish a detailed, validated protocol for a common in vitro carbonic anhydrase inhibition assay to facilitate the replication and extension of these findings.
The Rationale for Targeting Carbonic Anhydrase
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] This seemingly simple reaction is pivotal in pH regulation, ion transport, and fluid balance across various tissues. The human body expresses at least 15 different CA isoforms, each with a unique tissue distribution and physiological role. This diversity allows for the development of isoform-selective inhibitors to target specific pathologies while minimizing off-target effects.
For instance, inhibition of CA II in the ciliary body of the eye reduces aqueous humor secretion, thereby lowering intraocular pressure in glaucoma patients.[5] Conversely, the overexpression of CA IX and XII in hypoxic solid tumors contributes to the acidification of the extracellular matrix, promoting tumor growth and metastasis.[3][4] Selective inhibitors of these tumor-associated isoforms are therefore of significant interest as potential anticancer agents.
Comparative Inhibitory Potency and Selectivity
The cornerstone of a successful carbonic anhydrase inhibitor lies in its ability to potently and selectively inhibit the target isoform(s). The inhibitory activity is typically quantified by the inhibition constant (Ki), with lower values indicating higher potency. The following table summarizes the available Ki or IC50 data for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide and its analogs, alongside the clinical inhibitors.
| Compound | hCA I (Ki/IC50, nM) | hCA II (Ki/IC50, nM) | hCA IX (Ki/IC50, nM) | hCA XII (Ki/IC50, nM) |
| 4-(5-Aryl-1,3,4-oxadiazol-2-yl)benzenesulfonamide (Analog 5c) | 18.08 | 1524 | Not Reported | Not Reported |
| Acetazolamide (AAZ) | 250 | 12.1 | 25-63 | 92 |
| Dorzolamide | 600 | 0.18 | Not Reported | Not Reported |
| Brinzolamide | Not Reported | 3.2 | Potent Inhibitor | Not Reported |
Note: Data for analog 5c is from a study on 4-(1,3,4-oxadiazol-2-yl)benzenesulfonamides.[6] Data for clinical inhibitors is compiled from multiple sources.[7][8]
From this data, it is evident that the 4-(1,3,4-oxadiazol-2-yl)benzenesulfonamide scaffold holds considerable promise. The analog 5c demonstrates significantly higher potency against hCA I compared to the broad-spectrum inhibitor Acetazolamide.[6] While its activity against hCA II is lower than that of Acetazolamide, this differential inhibition suggests a potential for developing isoform-selective compounds.
Dorzolamide and Brinzolamide are primarily used as topical treatments for glaucoma and exhibit potent inhibition of hCA II, the key isoform in aqueous humor production.[5] Dorzolamide, in particular, shows remarkable potency for hCA II with an IC50 of 0.18 nM.
The development of inhibitors with selectivity for the tumor-associated isoforms, hCA IX and XII, is a major goal in cancer therapy. While specific data for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide against these isoforms is not yet available, related benzenesulfonamide derivatives have shown potent, low nanomolar inhibition of both hCA IX and XII.[3][7] This suggests that the core scaffold of the investigational compound is well-suited for optimization towards selective anti-cancer agents.
Experimental Workflow: In Vitro Carbonic Anhydrase Inhibition Assay
To enable researchers to independently assess the inhibitory potential of novel compounds, we provide a detailed protocol for a widely used in vitro carbonic anhydrase inhibition assay. This method relies on the esterase activity of carbonic anhydrase, using 4-nitrophenyl acetate (p-NPA) as a substrate. The enzymatic hydrolysis of p-NPA produces the chromogenic product 4-nitrophenol, which can be quantified spectrophotometrically.
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 20 mM Tris-HCl buffer, pH 7.4.
-
Substrate Stock Solution: Dissolve 4-nitrophenyl acetate in acetonitrile to a final concentration of 100 mM.
-
Enzyme Stock Solution: Prepare a stock solution of the desired recombinant human carbonic anhydrase isoform in the assay buffer. The final concentration will depend on the specific activity of the enzyme.
-
Inhibitor Stock Solutions: Prepare a series of dilutions of the test compound and reference inhibitors (e.g., Acetazolamide) in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 160 µL of the assay buffer.
-
Add 10 µL of the inhibitor solution (or vehicle for control wells).
-
Add 10 µL of the enzyme solution and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the substrate stock solution.
-
Immediately begin monitoring the change in absorbance at 400 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each well from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) for the substrate is known.
-
Mechanistic Insights and Future Directions
The benzenesulfonamide moiety is a well-established zinc-binding group that is critical for the inhibitory activity of many carbonic anhydrase inhibitors. It coordinates to the zinc ion in the active site, displacing a water molecule and preventing the catalytic cycle. The selectivity of these inhibitors is largely determined by the interactions of their "tail" regions with the amino acid residues lining the active site cavity, which vary between isoforms.
Caption: Generalized interaction of a benzenesulfonamide inhibitor with the carbonic anhydrase active site.
The promising activity of the 4-(1,3,4-oxadiazol-2-yl)benzenesulfonamide scaffold warrants further investigation. Key future directions include:
-
Comprehensive Isoform Profiling: Determining the Ki values of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide against a full panel of human CA isoforms, particularly the tumor-associated CA IX and XII.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of analogs with modifications to the oxadiazole and phenyl rings to optimize potency and selectivity.
-
In Vivo Efficacy Studies: Assessing the therapeutic potential of lead compounds in relevant animal models of glaucoma and cancer.
Conclusion
This comparative guide demonstrates that 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide belongs to a promising class of carbonic anhydrase inhibitors. Analogs of this compound have shown potent and, in some cases, selective inhibition of key CA isoforms. When benchmarked against established clinical inhibitors, this scaffold shows potential for the development of novel therapeutics, particularly for isoform-selective applications in oncology. The provided experimental protocol offers a robust framework for further research and development in this exciting area of medicinal chemistry.
References
- Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767–777.
- Di Fiore, A., De Simone, G., Alterio, V., & Supuran, C. T. (2013). Human carbonic anhydrases: a patent review (2008 - 2012).
- Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2843–2850.
- Li, Y., et al. (2020). Synthesis and evaluation of 4-(1,3,4-oxadiazol-2-yl)-benzenesulfonamides as potent carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(4), 126874.*
- Winum, J. Y., et al. (2005). Carbonic anhydrase inhibitors. Inhibition of cytosolic isozymes I and II and tumor-associated isozyme IX with sulfonamides incorporating 1,2,4-triazine moieties. Journal of Medicinal Chemistry, 48(6), 2121–2125.
-
Wikipedia. (2023, November 29). Carbonic anhydrase inhibitor. Retrieved from [Link]
- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181.
- Alterio, V., et al. (2012). Carbonic anhydrase inhibitors: drug design and patent literature.
-
GlobalRPH. (2020, September 2). Carbonic Anhydrase Inhibitors Ophthalmology. Retrieved from [Link]
- Igo, F., & Izzotti, A. (2000). Preclinical overview of brinzolamide. Survey of Ophthalmology, 44 Suppl 2, S105–S117.
- Suda, K., et al. (1995). Dorzolamide, a topical carbonic anhydrase inhibitor: a two-week dose-response study in patients with glaucoma or ocular hypertension. Nippon Ganka Gakkai Zasshi, 99(11), 1149–1156.
-
Lecturio. (n.d.). Carbonic Anhydrase Inhibitors. Retrieved from [Link]
- Maren, T. H. (1995). The pharmacology of dorzolamide, a topical carbonic anhydrase inhibitor. Journal of Glaucoma, 4(1), 49–56.
Sources
- 1. Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatives of 4-methyl-1,2,3-benzoxathiazine 2,2-dioxide as selective inhibitors of human carbonic anhydrases IX and XII over the cytosolic isoforms I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 4-(1,3,4-oxadiazol-2-yl)-benzenesulfonamides as potent carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides incorporating aroylhydrazone-, [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
